6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde
Description
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Properties
IUPAC Name |
6-(2-methoxyphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(9-15)8-14-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBFQMDDFXVMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(2-Methoxyphenyl)nicotinaldehyde chemical structure and properties
6-(2-Methoxyphenyl)nicotinaldehyde: A Comprehensive Technical Guide on Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
6-(2-Methoxyphenyl)nicotinaldehyde (CAS: 898405-24-8) is a highly versatile, bifunctional molecular building block widely utilized in modern medicinal chemistry and materials science[1][2]. By integrating an electrophilic nicotinaldehyde core with a sterically demanding and electron-rich 2-methoxyphenyl moiety, this compound serves as a critical intermediate for synthesizing complex heterocyclic architectures. Notably, it acts as a primary scaffold in the development of selective CYP11B1 inhibitors used for treating cortisol-dependent diseases such as Cushing's syndrome[3][4]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, validated synthetic protocols, and downstream pharmaceutical applications.
Physicochemical Profiling
To facilitate integration into high-throughput screening and synthesis pipelines, the core quantitative data of 6-(2-Methoxyphenyl)nicotinaldehyde is summarized below[1][2]:
| Property | Value |
| Chemical Name | 6-(2-Methoxyphenyl)nicotinaldehyde |
| Synonyms | 6-(2-Methoxyphenyl)pyridine-3-carboxaldehyde |
| CAS Registry Number | 898405-24-8 |
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| Purity Standard | ≥ 98% (HPLC/NMR) |
| Structural Features | Pyridine ring, 2-methoxyphenyl substituent, C3-aldehyde |
| Appearance | Pale yellow to off-white solid |
Structural & Mechanistic Insights
As a Senior Application Scientist, understanding the "why" behind a molecule's reactivity is just as critical as knowing its structure. The utility of 6-(2-Methoxyphenyl)nicotinaldehyde stems from three synergistic structural domains:
-
The Pyridine Core: The nitrogen atom in the heteroaromatic pyridine ring inductively and resonance-withdraws electron density. This renders the aldehyde group at the C3 position exceptionally electrophilic, accelerating nucleophilic addition reactions compared to standard benzaldehydes.
-
The 2-Methoxyphenyl Substituent: The methoxy group at the ortho position introduces a unique steric and electronic profile. The oxygen atom acts as a critical hydrogen-bond acceptor, which is essential for binding affinity within the active sites of target enzymes (e.g., CYP11B1)[4]. Furthermore, the steric bulk of the ortho-methoxy group restricts free rotation around the biaryl C-C bond, pre-organizing the molecule into a preferred conformation that often enhances target selectivity and reduces off-target entropy penalties.
-
The Aldehyde Functionality: This serves as a highly reactive handle for downstream diversification, seamlessly undergoing reductive aminations, Knoevenagel condensations, and Wittig olefination.
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The most robust, scalable, and atom-economical method for synthesizing 6-(2-Methoxyphenyl)nicotinaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-bromonicotinaldehyde and 2-methoxyphenylboronic acid[3][5].
Causality of Experimental Choices:
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected for its high efficiency in the oxidative addition step to electron-deficient aryl bromides like 6-bromonicotinaldehyde.
-
Base Selection: An aqueous solution of Sodium carbonate (Na2CO3) is utilized to activate the boronic acid. The base forms a reactive, electron-rich boronate complex that facilitates the critical transmetalation step with the Pd(II) intermediate.
-
Solvent System: A biphasic mixture of Toluene/Ethanol/Water (2:1:1 v/v) is employed. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, ensuring optimal contact between the reactants and the catalytic cycle.
Step-by-Step Protocol (Self-Validating System):
-
Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, charge 6-bromonicotinaldehyde (1.0 eq) and 2-methoxyphenylboronic acid (1.2 eq)[3]. Validation Check: The 0.2 eq excess of boronic acid compensates for potential protodeboronation side reactions, ensuring complete consumption of the aryl bromide.
-
Catalyst Loading: Add Pd(PPh3)4 (0.05 eq, 5 mol%). Validation Check: The catalyst powder must be bright yellow; if it appears brown or black, it has oxidized to Pd(II) or degraded to palladium black and will result in reaction failure.
-
Solvent & Base Addition: Degas a mixture of Toluene/EtOH (2:1 v/v) by sparging with argon for 15 minutes. Add the solvent to the flask, followed by a degassed 2M aqueous solution of Na2CO3 (2.0 eq).
-
Reaction Execution: Heat the biphasic mixture to 90°C under vigorous stirring for 12-16 hours. Validation Check: Monitor the reaction via TLC (Hexane/Ethyl Acetate 3:1) or LC-MS. The complete disappearance of the 6-bromonicotinaldehyde spot confirms the end of the catalytic cycle.
-
Workup: Cool to room temperature, dilute with deionized water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from Hexane to 20% Ethyl Acetate in Hexane) to yield the pure 6-(2-Methoxyphenyl)nicotinaldehyde as a pale yellow solid[3].
Fig 1: Suzuki-Miyaura cross-coupling workflow for 6-(2-Methoxyphenyl)nicotinaldehyde synthesis.
Downstream Applications in Drug Discovery
The strategic placement of the aldehyde group allows 6-(2-Methoxyphenyl)nicotinaldehyde to act as a central hub for generating diverse compound libraries[5][6].
-
Metabolic Modulators (CYP11B1 Inhibitors): Reductive amination or condensation with imidazole/triazole derivatives yields potent inhibitors of steroid-11β-hydroxylase (CYP11B1). These compounds are critical in the targeted treatment of cortisol-dependent diseases such as Cushing's syndrome[3][4]. The 2-methoxyphenyl group provides essential spatial orientation within the enzyme's active site.
-
Kinase Inhibitors: The aldehyde can be converted into secondary or tertiary amines via reductive amination with sodium cyanoborohydride (NaCNBH3), forming flexible, basic linkers that fit precisely into the ATP-binding pockets of various kinases.
-
Fluorescent Probes: Knoevenagel condensation with active methylene compounds extends the conjugated pi-system, producing fluorescent ligands utilized in cellular imaging and target engagement assays.
Fig 2: Downstream derivatization pathways for drug discovery applications.
Analytical Validation & Quality Control
To ensure the structural integrity and purity of the synthesized 6-(2-Methoxyphenyl)nicotinaldehyde prior to downstream biological applications, the following analytical validations are mandatory[1][3]:
-
1H NMR (CDCl3, 400 MHz): Key diagnostic signals include the highly deshielded aldehyde proton (CHO) appearing as a sharp singlet around δ 10.1 ppm. The methoxy protons (OCH3) appear as a strong, integrating singlet near δ 3.8-3.9 ppm. The pyridine and phenyl aromatic protons will resonate in the downfield region between δ 7.0 and 9.1 ppm.
-
LC-MS (ESI+): Electrospray ionization should reveal a prominent [M+H]+ peak at m/z 214.1, confirming the exact molecular weight of 213.23 g/mol .
-
HPLC: Purity is assessed using a reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% TFA). A single sharp peak at the specific retention time validates the >98% purity requirement.
References
- Google Patents (US9394290B2). "Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases". United States Patent Office.
Sources
- 1. CAS:898405-24-8, 6-(2-甲氧基苯基)-3-吡啶甲醛-毕得医药 [bidepharm.com]
- 2. 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde | 898405-24-8 [chemicalbook.com]
- 3. US9394290B2 - Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases - Google Patents [patents.google.com]
- 4. US9394290B2 - Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases - Google Patents [patents.google.com]
- 5. Boric Acids| Ambeed [ambeed.com]
- 6. 376584-63-3 | (1H-Pyrazol-3-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]
An In-depth Technical Guide to 6-(2-Methoxyphenyl)-3-pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of 6-(2-Methoxyphenyl)-3-pyridinecarboxaldehyde, a substituted nicotinaldehyde derivative. While this specific isomer is not widely cataloged as a commercially available compound, this document extrapolates its core properties, outlines a viable synthetic pathway, and discusses its potential applications based on the established chemistry of its structural analogs. The insights herein are grounded in fundamental principles of organic chemistry and medicinal chemistry, aimed at empowering researchers to synthesize and leverage this molecule for novel applications.
Molecular Profile and Physicochemical Properties
6-(2-Methoxyphenyl)-3-pyridinecarboxaldehyde belongs to the class of biaryl pyridine aldehydes. Its structure features a pyridine ring substituted with an aldehyde group at the 3-position and a 2-methoxyphenyl group at the 6-position. This unique arrangement of functional groups imparts a specific set of electronic and steric properties that make it a valuable, albeit specialized, building block in synthetic chemistry.
Structural Information
-
IUPAC Name: 6-(2-methoxyphenyl)pyridine-3-carbaldehyde
-
Synonyms: 6-(2-methoxyphenyl)nicotinaldehyde
-
Molecular Formula: C₁₃H₁₁NO₂
-
Molecular Weight: 213.23 g/mol
-
CAS Number: While a specific CAS number is not readily found for this isomer, related compounds have unique identifiers. Researchers synthesizing this compound for the first time would be in a position to have a new CAS number assigned.
Predicted Physicochemical Data
The following table summarizes the predicted and known properties of 6-(2-Methoxyphenyl)-3-pyridinecarboxaldehyde and its close isomers for comparison. The data for the target compound are theoretical and should be confirmed by experimental analysis upon synthesis.
| Property | 6-(2-Methoxyphenyl)-3-pyridinecarboxaldehyde (Predicted) | 2-Methoxy-6-phenyl-3-pyridinecarboxaldehyde[1] | 6-Methoxypyridine-3-carbaldehyde[2] | 6-(4-Formylphenyl)nicotinaldehyde[3] |
| Molecular Formula | C₁₃H₁₁NO₂ | C₁₃H₁₁NO₂ | C₇H₇NO₂ | C₁₃H₉NO₂ |
| Molecular Weight | 213.23 g/mol | 213.23 g/mol | 137.14 g/mol | 211.20 g/mol |
| Appearance | Expected to be an off-white to yellow solid | Not specified | White to Almost white powder to crystal | Not specified |
| Melting Point | Not determined | Not specified | 49.0 to 53.0 °C | Not specified |
| Boiling Point | Not determined | Not specified | Not specified | Not specified |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and ethyl acetate. | Not specified | Not specified | Not specified |
Strategic Synthesis: A Proposed Experimental Protocol
The synthesis of 6-(2-Methoxyphenyl)-3-pyridinecarboxaldehyde can be strategically approached through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl systems. The proposed workflow starts from commercially available and relatively inexpensive starting materials.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 6-(2-Methoxyphenyl)-3-pyridinecarboxaldehyde.
Step-by-Step Protocol
Materials:
-
6-Chloro-3-pyridinecarboxaldehyde
-
2-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-3-pyridinecarboxaldehyde (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio. Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 6-(2-Methoxyphenyl)-3-pyridinecarboxaldehyde.
Applications in Research and Development
Pyridinecarboxaldehyde derivatives are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5] The aldehyde functional group is a versatile handle for a variety of chemical transformations.
Medicinal Chemistry
-
Scaffold for Drug Discovery: The biaryl pyridine motif is a common scaffold in medicinal chemistry. This compound can serve as a starting point for the synthesis of novel kinase inhibitors, GPCR antagonists, or other biologically active molecules. The aldehyde can be readily converted into amines, alcohols, or other functional groups to explore the structure-activity relationship (SAR).
-
Synthesis of Bioactive Heterocycles: The aldehyde can participate in multicomponent reactions to construct complex heterocyclic systems, which are often privileged structures in drug discovery. For instance, it can be used in the synthesis of derivatives of imidazo[1,2-a]pyridines, which are known to possess a wide range of biological activities including anti-inflammatory and antitumor properties.[6]
Materials Science
-
Ligand Synthesis: The pyridine nitrogen and the aldehyde oxygen can act as coordination sites for metal ions. Schiff bases derived from this aldehyde can form stable complexes with various metals, which may have applications in catalysis or as functional materials.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-(2-Methoxyphenyl)-3-pyridinecarboxaldehyde is not available, a hazard assessment can be made based on its structural analogs, such as 6-chloro-2-methoxypyridine-3-carboxaldehyde.
-
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures (General Recommendations)
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Conclusion
6-(2-Methoxyphenyl)-3-pyridinecarboxaldehyde represents a molecule with significant potential as a building block in the synthesis of complex organic molecules for applications in drug discovery and materials science. Although not a readily available chemical, its synthesis is accessible through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. This guide provides the foundational knowledge for researchers to synthesize, handle, and utilize this compound in their research endeavors, paving the way for new discoveries and innovations.
References
-
PubChem. 2-Methoxy-6-phenyl-3-pyridinecarboxaldehyde. Available from: [Link]
-
PubChem. 6-Methoxypyridine-3-carbaldehyde. Available from: [Link]
- Google Patents. Process for the preparation of nicotinaldehydes.
-
NIST. 3-Pyridinecarboxaldehyde. Available from: [Link]
- Google Patents. Process for the preparation of aqueous nicotinaldehyde.
-
ChemRxiv. The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. Available from: [Link]
-
Wikipedia. Pyridine-2-carbaldehyde. Available from: [Link]
-
National Institutes of Health. Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Available from: [Link]
-
European Patent Office. Process for the preparation of aqueous nicotinaldehyde. Available from: [Link]
-
PubChem. 6-(4-Formylphenyl)nicotinaldehyde. Available from: [Link]
Sources
- 1. 2-Methoxy-6-phenyl-3-pyridinecarboxaldehyde | C13H11NO2 | CID 83821274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-(4-Formylphenyl)nicotinaldehyde | C13H9NO2 | CID 2764560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
Technical Guide: Synthesis and Identification of 2-Methoxy-6-(3-pyridyl)benzaldehyde
Topic: 2-Methoxy-6-(3-pyridyl) benzaldehyde derivative identification Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary & Structural Context
This guide details the identification, synthesis, and characterization of 2-Methoxy-6-(3-pyridyl)benzaldehyde (C₁₃H₁₁NO₂), a sterically congested biaryl aldehyde. This specific scaffold serves as a critical intermediate in the development of hemoglobin modulators (analogous to Voxelotor/GBT440 precursors) and kinase inhibitors where the biaryl axis defines the pharmacophore's geometry.
Critical Nomenclature Note: Researchers must distinguish this biaryl compound (direct C–C bond between benzene and pyridine) from ether-linked analogues (e.g., 2-methoxy-6-(pyridin-3-ylmethoxy)benzaldehyde). This guide focuses strictly on the biaryl derivative as specified.
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-Methoxy-6-(pyridin-3-yl)benzaldehyde |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| Exact Mass | 213.0790 |
| Core Motif | o,o'-Disubstituted Benzaldehyde (Biaryl axis) |
| Key Functionality | Electrophilic aldehyde (reversible Schiff base formation), Pyridine nitrogen (H-bond acceptor) |
Synthesis Strategy: The Suzuki-Miyaura Protocol
The construction of the sterically hindered 2,6-disubstituted benzaldehyde core requires a robust Palladium-catalyzed cross-coupling. The coupling of 2-bromo-6-methoxybenzaldehyde with 3-pyridylboronic acid is the preferred route.
Retrosynthetic Analysis & Pathway
The primary challenge is the instability of 3-pyridylboronic acid (prone to protodeboronation) and the steric hindrance of the ortho-formyl group.
Figure 1: Suzuki-Miyaura coupling pathway highlighting key reactants and potential impurity fates.
Optimized Experimental Protocol
This protocol uses a high-activity catalyst system to overcome the steric barrier and minimize deboronation.
Reagents:
-
2-Bromo-6-methoxybenzaldehyde (1.0 equiv)
-
3-Pyridylboronic acid (1.3 equiv) – Excess required due to instability.
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or XPhos Pd G2 (2 mol%).
-
Base: K₃PO₄ (3.0 equiv, 2M aqueous solution).
-
Solvent: 1,4-Dioxane (degassed).[1]
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen/Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane. Stir to dissolve.
-
Base Initiation: Add the aqueous K₃PO₄ solution via syringe. The biphasic mixture must be stirred vigorously.
-
Thermal Activation: Heat the block to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide.
-
Note: Do not exceed 100°C to prevent aldehyde oxidation or excessive deboronation.
-
-
Work-up: Cool to RT. Dilute with EtOAc and wash with water. The pyridine ring makes the product slightly polar; ensure the aqueous layer pH is ~8-9 to keep the pyridine neutral during extraction.
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc (Gradient 0% → 40%). The product typically elutes after the debrominated impurities but before the boronic acid residues.
-
Identification & Characterization (The "Fingerprint")
Positive identification relies on distinguishing the target from regioisomers (e.g., 4-pyridyl) and starting materials.
Nuclear Magnetic Resonance (NMR) Profiling
The steric crowding of the ortho-methoxy and ortho-pyridyl groups forces the aldehyde proton to lock into a specific conformation, often resulting in a distinct chemical shift.
| Nucleus | Signal Region | Multiplicity | Integration | Assignment | Diagnostic Feature |
| ¹H | 10.0 – 10.5 ppm | Singlet | 1H | -CHO | Aldehyde proton (sharp). |
| ¹H | 8.6 – 8.8 ppm | Singlet/Doublet | 1H | Py-H2 | Most deshielded pyridine proton (adj. to N). |
| ¹H | 8.5 – 8.6 ppm | Doublet | 1H | Py-H6 | Adjacent to N. |
| ¹H | 7.8 – 8.0 ppm | DT (Doublet of Triplets) | 1H | Py-H4 | Para to N. |
| ¹H | 7.3 – 7.5 ppm | DD | 1H | Py-H5 | Meta to N. |
| ¹H | 3.8 – 3.9 ppm | Singlet | 3H | -OCH₃ | Methoxy group. |
| ¹³C | ~190 ppm | Singlet | - | C=O | Carbonyl carbon. |
| ¹³C | ~56 ppm | Singlet | - | -OCH₃ | Methoxy carbon. |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (Pyridine nitrogen protonates easily).
-
Target Ion [M+H]⁺: 214.08 (Calculated).
-
Fragmentation Pattern:
-
Loss of -CHO (M-29).
-
Loss of -CH₃ from methoxy (M-15).
-
Impurity Profiling Logic
When analyzing the crude mixture, use this logic tree to identify peaks:
Figure 2: Logical decision tree for impurity identification based on mass spectral data.
Analytical Reference Data
To validate your synthesis, compare against these calculated physicochemical parameters.
| Parameter | Value | Notes |
| LogP (Predicted) | ~2.1 | Moderately lipophilic; elutes mid-range on C18. |
| pKa (Pyridine) | ~3.5 - 4.0 | Protonates in acidic mobile phases (0.1% Formic Acid). |
| UV Max (λ) | ~250 nm, ~300 nm | Conjugated biaryl system. |
| TLC (Hex:EtOAc 1:1) | Rf ~ 0.4 | Stains with UV and DNPH (orange/red for aldehyde). |
Troubleshooting & Optimization
Issue: Low Yield due to Protodeboronation
-
Mechanism:[1][2][3][4] 3-Pyridylboronic acid is notoriously unstable in aqueous base at high temperatures.
-
Solution: Switch to Lithium triisopropyl(3-pyridyl)borate or 3-Pyridylboronic acid pinacol ester . These are more stable surrogates.
-
Protocol Adjustment: Add the base slowly or use anhydrous conditions (e.g., CsF in Toluene).
Issue: Aldehyde Oxidation
-
Observation: Appearance of M+16 peak (Carboxylic acid).[5]
-
Solution: Thoroughly degas solvents. Perform reaction under strict Argon atmosphere. If oxidation occurs, the acid can be methylated back to the ester, but separation is difficult.
References
-
Suzuki Coupling of Pyridylboronic Acids
-
Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[4]
-
-
Synthesis of Voxelotor Analogues (Contextual)
-
Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters.
-
-
General Suzuki Protocol & Mechanism
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
-
Handling Unstable Boronic Acids
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Sources
A Technical Guide to the Solubility of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde in DMSO
Abstract
This technical guide provides a comprehensive analysis of the solubility of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde in dimethyl sulfoxide (DMSO). As a foundational solvent in drug discovery and high-throughput screening, understanding a compound's behavior in DMSO is paramount for generating reliable biological data. This document outlines the physicochemical properties of both the solute and the solvent, explores the theoretical principles governing their interaction, and presents detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility. While specific quantitative solubility data for this compound is not prevalent in public literature, this guide equips researchers, scientists, and drug development professionals with the necessary framework and methodologies to ascertain this critical parameter, ensuring the integrity of compound management and screening campaigns.
Introduction: The Compound in Focus
6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde is a heterocyclic aldehyde, a class of organic compounds with significant applications in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a pyridine ring, a methoxyphenyl group, and a reactive aldehyde, makes it a valuable intermediate for synthesizing more complex molecules with potential biological activity.
-
IUPAC Name: 6-(2-methoxyphenyl)pyridine-3-carbaldehyde
-
Molecular Formula: C₁₃H₁₁NO₂
-
Molecular Weight: 213.23 g/mol [4]
-
Structure:
The utility of such compounds in research, particularly in library synthesis for drug screening, is directly dependent on their solubility characteristics. Inconsistent solubility can lead to erroneous screening results, compound precipitation, and wasted resources.
The Role of DMSO in Preclinical Research
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, making it an indispensable tool in the modern research laboratory.[5][6] Its ability to dissolve a vast array of both polar and nonpolar compounds has established it as the universal solvent for compound storage and high-throughput screening (HTS).[7][8]
Key Properties of DMSO:
-
High Polarity: The S=O bond creates a strong dipole, enabling it to solvate a wide range of solutes.[6]
-
Aprotic Nature: It does not have acidic protons, making it relatively inert and preventing it from donating hydrogen bonds.[5]
-
Miscibility: It is miscible with water and a wide range of organic solvents.[5]
-
High Boiling Point: Its high boiling point of 189 °C (372 °F) means it evaporates slowly under standard conditions.[5][6]
However, reliance on DMSO is not without challenges. Issues such as water absorption, compound degradation during freeze-thaw cycles, and the potential for compounds to precipitate upon dilution into aqueous assay buffers are significant concerns that necessitate a thorough understanding of a compound's solubility limits.[7]
Principles of Solubility in DMSO
The solubility of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde in DMSO is governed by the interplay between the solute's crystal lattice energy and the solvation energy released upon interaction with the solvent.
-
Solute Characteristics: The molecule possesses both polar (pyridine nitrogen, aldehyde oxygen, methoxy group) and nonpolar (phenyl and pyridine rings) regions. This amphipathic nature suggests it can engage in various intermolecular interactions.
-
Solvent-Solute Interactions: DMSO's strong dipole effectively interacts with the polar functionalities of the solute. The sulfur atom can act as a Lewis base, interacting with electron-deficient centers, while the oxygen atom is a strong hydrogen bond acceptor.[5]
-
"Like Dissolves Like": The combination of a polar aprotic solvent and a solute with mixed polarity generally predicts favorable solubility. However, the planarity of the aromatic rings can lead to strong π-π stacking in the solid state, increasing the crystal lattice energy that must be overcome for dissolution.
Two key types of solubility are relevant in a research context:
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is a material constant under defined conditions (e.g., temperature, pressure).[9][10]
-
Kinetic Solubility: The concentration at which a compound, rapidly diluted from a high-concentration DMSO stock into an aqueous buffer, begins to precipitate. This is often more relevant for HTS applications.[9]
Quantitative Data Summary
| Parameter | Value | Unit | Method |
| Kinetic Solubility | To be determined | mg/mL or mM | Nephelometry / Turbidimetry |
| Thermodynamic Solubility | To be determined | mg/mL or mM | Shake-Flask Method (HPLC/NMR) |
Experimental Protocols for Solubility Determination
The following protocols provide robust, self-validating systems for accurately measuring the solubility of the target compound.
Essential Safety Precautions
-
Compound Handling: Aldehydes can be irritants. Handle 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
-
Solvent Handling: DMSO is readily absorbed through the skin and can carry dissolved substances with it. Always wear appropriate gloves (nitrile is suitable for short-term use).[13]
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Protocol 1: Kinetic Solubility via Turbidimetry
This high-throughput method assesses the solubility limit when a DMSO stock solution is rapidly introduced into an aqueous environment, mimicking assay conditions.[9]
Materials:
-
6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde
-
Anhydrous DMSO (≥99.9% purity)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader with turbidimetric or nephelometric capabilities (e.g., reading absorbance at 620 nm)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 20 mM) of the compound in 100% DMSO. Ensure complete dissolution via vortexing or sonication.
-
Serial Dilution: In a separate 96-well plate, perform a 2-fold serial dilution of the stock solution using 100% DMSO to create a range of concentrations (e.g., 20 mM down to ~0.04 mM).
-
Assay Plate Preparation: Transfer a small, precise volume (e.g., 2 µL) from each concentration of the DMSO dilution series into the corresponding wells of the final assay plate. Include DMSO-only wells as a negative control.
-
Aqueous Buffer Addition: Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1% and the desired final compound concentrations.
-
Incubation & Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity (absorbance at 620 nm) of each well.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a sharp, significant increase in turbidity is observed is the kinetic solubility limit.
Senior Application Scientist's Note: The speed of PBS addition is critical. A multichannel pipette or automated liquid handler ensures consistency, as slow addition can give a misleadingly high solubility value.
Protocol 2: Thermodynamic Solubility via Shake-Flask Method
This "gold standard" method determines the equilibrium solubility of the compound in pure DMSO.[9][10]
Materials:
-
6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde
-
Anhydrous DMSO (≥99.9% purity)
-
Glass vials with Teflon-lined caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25 °C)
-
Centrifuge
-
0.22 µm syringe filters (PTFE or other DMSO-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system or Nuclear Magnetic Resonance (NMR) spectrometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of solid compound to a glass vial (enough that undissolved solid will remain visible at equilibrium).
-
Solvent Addition: Add a precise volume of DMSO (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand for a short period to allow larger particles to settle. Centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet all undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are disturbed or transferred.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial.
-
Quantification: Prepare an accurate dilution of the filtered supernatant in fresh DMSO. Quantify the concentration of the dissolved compound using a pre-validated HPLC or qNMR method against a standard curve.
Senior Application Scientist's Note: The equilibration time is crucial. For highly crystalline or polymorphic compounds, 48 hours is recommended. Running a time-course experiment (e.g., sampling at 24, 48, and 72 hours) can validate that equilibrium has been achieved when concentrations no longer increase.
Factors Influencing Solubility Measurements
Accurate solubility determination requires controlling several environmental and material variables. Inconsistency in these factors can lead to poor reproducibility.
-
Compound Purity: Impurities can either increase or decrease apparent solubility. Highly pure, crystalline material is essential for accurate thermodynamic solubility measurement.[10]
-
DMSO Quality: DMSO is highly hygroscopic. Absorbed water will alter its polarity and significantly impact the solubility of many organic compounds. Always use anhydrous grade DMSO from a freshly opened container.[7]
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[14][15] All measurements must be performed at a constant, recorded temperature.
-
Equilibration Time: As noted, achieving true thermodynamic equilibrium is time-dependent and critical for the shake-flask method.[10]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can cause a highly concentrated, supersaturated layer to form at the bottom, leading to inaccurate dilutions if not properly re-dissolved before use.[7]
Conclusion
The solubility of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde in DMSO is a critical parameter that dictates its handling, storage, and application in chemical and biological research. While a specific value is not cataloged, this guide provides the scientific rationale and detailed experimental protocols necessary for its precise determination. By employing the turbidimetric method for kinetic solubility and the shake-flask method for thermodynamic solubility, researchers can generate the robust data needed to ensure the success of their screening and drug discovery efforts. Careful control over experimental variables such as compound purity, solvent quality, and temperature is essential for achieving accurate and reproducible results.
References
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Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]
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Title: 2-Methoxy-6-phenyl-3-pyridinecarboxaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening Source: Journal of Chemical Information and Modeling URL: [Link]
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Title: DMSO Solubility Assessment for Fragment-Based Screening Source: Molecules (MDPI) URL: [Link]
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Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL: [Link]
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Title: DMSO Physical Properties Source: Gaylord Chemical URL: [Link]
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Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
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Title: DMSO Solubility Assessment for Fragment-Based Screening Source: PMC, National Center for Biotechnology Information URL: [Link]
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Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
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Title: Solubility of Hybrid Halide Perovskites in DMF and DMSO Source: Materials (MDPI) URL: [Link]
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A Technical Guide to 6-(2-Methoxyphenyl)pyridine-3-carbaldehyde: Synthesis, Characterization, and Applications
Executive Summary: This document provides a comprehensive technical overview of 6-(2-methoxyphenyl)pyridine-3-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We present its core physicochemical properties, a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and a guide to its structural elucidation using modern spectroscopic techniques. The rationale behind methodological choices is explored, offering researchers and drug development professionals a practical and scientifically grounded resource for utilizing this valuable compound.
Introduction: The Value of Biaryl Pyridine Scaffolds
The pyridine ring is a foundational scaffold in drug discovery, prized for its presence in natural products and its ability to act as a polar, ionizable aromatic system that can enhance the bioavailability of therapeutic agents.[1] When coupled with a second aryl system, forming a biaryl structure, the resulting molecule gains a three-dimensional architecture that is highly effective for probing protein-protein interactions and fitting into complex enzymatic active sites. 6-(2-Methoxyphenyl)pyridine-3-carbaldehyde is a member of this important class, combining the favorable properties of the pyridine core with the electronic and steric influence of a methoxy-substituted phenyl ring. The aldehyde functional group serves as a versatile chemical handle for further elaboration, making it a key intermediate in the synthesis of more complex target molecules.[2]
Core Compound Properties and Identifiers
A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research endeavor. The key identifiers and computed physicochemical properties for 6-(2-methoxyphenyl)pyridine-3-carbaldehyde are summarized below.
| Property | Value |
| IUPAC Name | 6-(2-methoxyphenyl)pyridine-3-carbaldehyde |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| Canonical SMILES | COC1=CC=CC=C1C2=NC=C(C=C2)C=O |
| InChI Key | YZDVCIURBAJHKI-UHFFFAOYSA-N |
| CAS Number | 888517-98-0 |
| XLogP3 (Predicted) | 1.9 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Data sourced from PubChem CID: 15509536 and other chemical databases.
Synthesis via Palladium-Catalyzed Cross-Coupling
Rationale for the Suzuki-Miyaura Approach
The formation of the C-C bond between the pyridine and phenyl rings is the key strategic step in synthesizing the target molecule. Among the array of transition metal-catalyzed reactions, the Suzuki-Miyaura cross-coupling stands out as the method of choice for this transformation.[3]
Justification:
-
High Functional Group Tolerance: The reaction conditions are notably mild, tolerating a wide variety of functional groups, including the essential aldehyde moiety on our pyridine substrate. This avoids the need for cumbersome protection-deprotection steps.[4]
-
Commercial Availability of Precursors: The required building blocks, a halogenated pyridine-3-carbaldehyde and (2-methoxyphenyl)boronic acid, are readily available from commercial suppliers.
-
Robust and High-Yielding: The Suzuki reaction is renowned for its reliability and typically provides good to excellent yields, making it scalable and efficient.[3]
-
Well-Understood Mechanism: The catalytic cycle is extensively studied, allowing for rational optimization of reaction parameters.[2]
Synthetic Workflow Overview
The overall synthetic strategy involves the coupling of a commercially available halo-pyridine with an arylboronic acid.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar heterocyclic systems and should be performed by trained chemists with appropriate safety precautions.[3][5]
Materials:
-
6-Bromopyridine-3-carbaldehyde (1.0 equiv)
-
(2-Methoxyphenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromopyridine-3-carbaldehyde (1.0 equiv), (2-methoxyphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv). Subsequently, add anhydrous toluene and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 6-bromopyridine-3-carbaldehyde is fully consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-(2-methoxyphenyl)pyridine-3-carbaldehyde.
Catalytic Cycle Mechanism
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized product is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous structural confirmation.
Predicted Spectroscopic Data
The following table outlines the expected NMR chemical shifts and mass spectrometric data for 6-(2-methoxyphenyl)pyridine-3-carbaldehyde. These predictions are based on established principles and data from structurally similar compounds.[6][7]
| Analysis | Signal | Predicted Chemical Shift (δ, ppm) / m/z | Assignment & Rationale |
| ¹H NMR | Singlet | ~10.1 | Aldehyde proton (-CHO), highly deshielded by the carbonyl group. |
| Doublet | ~9.1 | Pyridine H-2, ortho to nitrogen and adjacent to the aldehyde. | |
| Doublet of Doublets | ~8.2 | Pyridine H-4, coupled to both H-2 and H-5. | |
| Doublet | ~7.8 | Pyridine H-5, coupled to H-4. | |
| Multiplet | ~7.4 - 7.6 | Aromatic protons on the methoxyphenyl ring. | |
| Multiplet | ~7.0 - 7.1 | Aromatic protons on the methoxyphenyl ring. | |
| Singlet | ~3.9 | Methoxy protons (-OCH₃), singlet integrating to 3H. | |
| ¹³C NMR | Carbonyl | ~192 | Aldehyde carbon (C=O), characteristic downfield shift. |
| Aromatic C-O | ~157 | Carbon of the phenyl ring attached to the methoxy group. | |
| Aromatic/Heteroaromatic | ~110 - 160 | Multiple signals corresponding to the 11 remaining aromatic carbons. | |
| Methoxy | ~56 | Methoxy carbon (-OCH₃). | |
| MS (ESI+) | [M+H]⁺ | 214.0863 | Calculated exact mass for C₁₃H₁₂NO₂⁺. |
| [M+Na]⁺ | 236.0682 | Calculated exact mass for C₁₃H₁₁NNaO₂⁺. |
Applications and Future Directions
6-(2-Methoxyphenyl)pyridine-3-carbaldehyde is not typically an end-product but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups:
-
Medicinal Chemistry: The aldehyde can be readily converted into amines, alcohols, acids, or used in condensation reactions to build more complex heterocyclic systems. Pyridine-based scaffolds are investigated for a vast range of biological activities, including antibacterial, anticancer, and antiviral properties.
-
Materials Science: Biaryl systems are core components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals. The specific stereochemistry and electronic properties of this molecule could be exploited in the design of novel functional materials.
Future work will likely focus on leveraging this building block to synthesize libraries of novel compounds for high-throughput screening in drug discovery programs and for the development of new organic electronic materials.
References
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PubChem. 6-Methoxypyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]
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PubChem. 2-Methoxy-6-phenyl-3-pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]
- Lin, C. F., et al. Cross-coupling reactions catalyzed by an N- heterocyclic carbene-Pd(II) complex under aerobic and CuI-free conditions for the synthesis of aryl derivatives.
- Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.
-
PubChemLite. 6-(4-methoxyphenyl)pyridine-3-carbaldehyde. [Link]
-
Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]
- Goulart, M. O., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC.
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Hrimla, M., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]
- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
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PubChemLite. 6-(3-methoxyphenyl)-3-pyridinecarboxaldehyde. [Link]
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PubChemLite. 6-methoxy-3-pyridinecarboxaldehyde. [Link]
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Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]
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Hameed, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. MDPI. [Link]
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
- Al-Zahrani, A. K. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.
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Kumar, A., et al. Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]
- Borys, R., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI.
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Methodological & Application
Application Note: Reductive Amination of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde
Executive Summary
6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde (CAS: 898405-24-8) is a highly versatile biaryl building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and other advanced pharmaceutical intermediates[1][2]. The formyl group at the 3-position of the pyridine ring serves as an ideal electrophilic handle for installing diverse amine functionalities. This application note provides a comprehensive, field-validated protocol for the reductive amination of this substrate, prioritizing scalability, safety, and high-purity yields.
By avoiding the over-alkylation issues inherent to direct alkylation methods, this protocol ensures precise mono-alkylation of primary or secondary amines[3].
Mechanistic Rationale & Reagent Selection
Direct alkylation of amines with alkyl halides often suffers from poor selectivity, leading to complex mixtures of secondary and tertiary amines. Reductive amination circumvents this by forming a discrete imine or iminium intermediate that is subsequently reduced[3].
For the reduction of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde, Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice.
-
Causality of Selectivity: STAB is a mild reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride core. Consequently, STAB reduces iminium ions significantly faster than it reduces the parent aldehyde[4][5]. This allows for a "one-pot" direct reductive amination, as the aldehyde is not prematurely consumed to form a primary alcohol byproduct.
-
Safety & Environmental Impact: Historically, Sodium Cyanoborohydride (NaBH₃CN) was used for this transformation due to its stability at low pH. However, NaBH₃CN generates highly toxic hydrogen cyanide (HCN) gas upon acidic workup and leaves cyanide residues in the waste stream[6]. STAB provides comparable or superior yields without the severe toxicity risks, making it the gold standard in pharmaceutical process chemistry[5][7].
Reaction Pathway Visualization
The reaction proceeds via the nucleophilic attack of the amine on the aldehyde, followed by dehydration to form an iminium ion, which is then trapped by hydride transfer from STAB.
Mechanistic pathway of reductive amination from aldehyde to substituted amine.
Experimental Workflow & Protocol
Step-by-step experimental workflow for the reductive amination using NaBH(OAc)3.
Self-Validating Experimental Procedure
Note: This protocol uses morpholine as a representative secondary amine to yield a tertiary amine product.
-
Preparation & Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde (1.0 eq, 10 mmol, 2.13 g) and morpholine (1.1 eq, 11 mmol, 0.96 g) in anhydrous 1,2-dichloroethane (DCE) (0.2 M, 50 mL).
-
Acid Catalysis (Optional but Recommended): Add glacial acetic acid (1.0 eq, 10 mmol, 0.60 mL) to the mixture. Stir at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g) portionwise over 10 minutes to manage any mild exotherm.
-
In-Process Control (IPC): Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS or TLC (e.g., 5% MeOH in DCM).
-
Self-Validation Check: If LC-MS shows unreacted aldehyde, ensure the pH is sufficiently acidic (pH 4-5). If the primary alcohol byproduct is observed (>5%), it indicates STAB was added before the iminium ion fully formed; in future runs, extend the stirring time in Step 2[4].
-
-
Quench & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 30 minutes.
-
Causality: NaHCO₃ neutralizes the acetic acid, safely decomposes unreacted STAB, and breaks down boron-amine complexes, ensuring the amine product is fully released into the organic phase.
-
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Quantitative Data: Comparison of Reducing Agents
To justify the selection of STAB, the following table summarizes the performance of common reducing agents in the reductive amination of heterocyclic aldehydes[3][5][8].
| Reducing Agent | Selectivity (Iminium vs. Aldehyde) | Toxicity / Safety Profile | Typical Yield | Process Notes |
| NaBH(OAc)₃ (STAB) | Excellent | Low (No cyanide waste) | 85–95% | Gold standard for 1° and 2° amines. Best in DCE or THF. |
| NaBH₃CN | Excellent | High (Generates HCN gas) | 80–90% | Requires strict pH control (pH 3-4). Severe environmental restrictions. |
| NaBH₄ | Poor | Low | 40–60% | Non-selective. Reduces aldehydes rapidly. Requires strict two-step process (pre-form imine, then reduce). |
| H₂ / Pd-C | Moderate | Low (Fire hazard with Pd-C) | 70–85% | Not suitable if the substrate contains reducible functional groups (e.g., halogens, alkenes). |
Troubleshooting & Advanced Insights
-
Steric Hindrance: If reacting 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde with a bulky amine (e.g., tert-butylamine), the imine formation will be slow. Solution: Add a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) to force imine formation before adding the reducing agent[3].
-
Dialkylation of Primary Amines: When synthesizing a secondary amine from a primary amine, over-alkylation to the tertiary amine can occur. Solution: Adopt a stepwise indirect reductive amination. Pre-form the imine in methanol, evaporate the solvent to remove water, redissolve in DCE, and then add STAB[5].
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry (Abdel-Magid et al., 1996) URL:[Link]
-
Reductive Amination, and How It Works. Source: Master Organic Chemistry URL:[Link]
-
Reductive Amination - Common Conditions. Source: Common Organic Chemistry URL:[Link]
Sources
- 1. 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde [synhet.com]
- 2. 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde | 898405-24-8 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Sodium Triacetoxyborohydride [merckmillipore.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Optimized Protocols for Schiff Base Formation Using 6-(2-Methoxyphenyl)nicotinaldehyde
Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols
Introduction to the Pharmacophore
6-(2-Methoxyphenyl)nicotinaldehyde (CAS: 898405-24-8) is a highly versatile, functionalized pyridine derivative[1]. The presence of a sterically distinct 2-methoxyphenyl group at the C6 position, coupled with a reactive aldehyde at the C3 position, makes it an exceptional building block. When condensed with primary amines, it forms complex Schiff bases (imines) that serve as privileged pharmacophores in drug discovery (exhibiting antimicrobial and anticancer properties) and as robust multidentate ligands in transition metal coordination chemistry.
Mechanistic Principles & Kinetics
As a Senior Application Scientist, it is critical to understand that Schiff base formation is not merely a mixing of reagents, but a thermodynamically driven, reversible condensation reaction requiring precise kinetic control.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of 6-(2-Methoxyphenyl)nicotinaldehyde to form an unstable carbinolamine (hemiaminal) intermediate[2].
-
Acid-Catalyzed Dehydration: The carbinolamine must lose a molecule of water to form the final azomethine (imine) linkage (-CH=N-).
The Causality of pH Control: Dehydration is the rate-limiting step and is highly pH-dependent. The addition of a mild acid catalyst (like glacial acetic acid) lowers the apparent pH to approximately 4.5. This specific pH is critical: it is acidic enough to protonate the hydroxyl group of the carbinolamine intermediate (converting it into water, a superior leaving group), but not so acidic that it fully protonates the primary amine into an unreactive ammonium salt[2]. If the pH drops below 3, nucleophilic attack ceases; if it rises above 7, dehydration stalls.
Experimental Workflow
The following diagram illustrates the logical progression of the synthesis, from reagent preparation to analytical validation.
Workflow for Schiff base synthesis illustrating the critical stages from reagent mixing to validation.
Step-by-Step Methodologies
Depending on the nucleophilicity and steric hindrance of your chosen primary amine, select one of the following self-validating protocols.
Protocol A: Mild Acid-Catalyzed Condensation
Best for highly reactive aliphatic amines or unhindered anilines.
-
Reagent Preparation: In a clean, oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 6-(2-Methoxyphenyl)nicotinaldehyde in 15 mL of absolute ethanol.
-
Amine Addition: Add 1.05 mmol of the selected primary amine dropwise while stirring at room temperature. Note: A slight excess of amine drives the equilibrium forward.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Verify that the apparent pH is between 4 and 5.
-
Reflux: Attach a reflux condenser and heat the mixture to 75–80 °C (oil bath) for 3 to 4 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 7:3) until the aldehyde spot is consumed.
-
Isolation: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 30 minutes to induce precipitation.
-
Purification: Filter the resulting yellow/orange precipitate under vacuum, wash with 5 mL of ice-cold ethanol to remove unreacted amine, and dry in vacuo. Recrystallize from hot ethanol.
Protocol B: Azeotropic Distillation
Best for sterically hindered or weakly nucleophilic anilines (e.g., halogenated anilines).
-
Reagent Preparation: Combine 1.0 mmol of the aldehyde and 1.2 mmol of the amine in 25 mL of anhydrous toluene in a round-bottom flask.
-
Catalysis: Add 5 mol% of p-toluenesulfonic acid (pTSA).
-
Reflux & Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to a vigorous reflux (approx. 110 °C). As the carbinolamine dehydrates, the Dean-Stark trap will continuously remove the water byproduct, forcing the reversible reaction to completion.
-
Isolation: After 4–6 hours, cool the reaction to room temperature. Wash the toluene layer with saturated aqueous NaHCO₃ (to neutralize the pTSA) followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude imine via flash column chromatography or recrystallization.
Optimization & Data Presentation
To assist in experimental design, the following table summarizes quantitative optimization parameters for Schiff base formation based on established literature standards[2].
| Methodology | Solvent System | Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Optimal Substrate Profile |
| Conventional Reflux | Absolute EtOH | Glacial AcOH (cat.) | 75 - 80 | 3 - 4 | 75 - 85 | Aliphatic amines, unhindered anilines |
| Azeotropic Distillation | Anhydrous Toluene | pTSA (5 mol%) | 110 | 4 - 6 | 80 - 95 | Sterically hindered or electron-poor amines |
| Microwave-Assisted | Solvent-free / EtOH | Montmorillonite K10 | 80 - 100 | 0.05 - 0.1 | 85 - 98 | Rapid library synthesis, green chemistry |
Analytical Validation & Troubleshooting
Trust in your synthesized compound must be established through rigorous analytical characterization.
-
FT-IR Spectroscopy: The most immediate indicator of successful imine formation is the disappearance of the strong aldehyde carbonyl (C=O) stretch at ~1690–1710 cm⁻¹ and the emergence of a sharp azomethine (C=N) stretch at 1610–1630 cm⁻¹.
-
¹H NMR Spectroscopy: The aldehyde proton (typically resonating around 10.0 ppm) must completely disappear. It will be replaced by a characteristic imine singlet (–CH=N–) resonating further upfield, typically between 8.56 and 8.86 ppm[3]. The methoxy group of the 6-(2-Methoxyphenyl) moiety serves as an excellent internal reference, appearing as a sharp singlet around 3.8–3.9 ppm.
Troubleshooting Tip: If ¹H NMR shows a mixture of aldehyde and imine, the equilibrium was not sufficiently driven forward. Ensure absolute solvents are used to prevent hydrolysis, and verify that water is actively being removed from the system.
References
1.[1] 6-(2-methoxyphenyl)nicotinaldehyde | CAS 898405-24-8 Source: TCI Chemicals URL:
2.[2] Synthesis of Schiff Bases by Non-Conventional Methods Source: SciSpace URL:
3. Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes Source: Asian Journal of Chemistry URL:
4.[3] Preparation and Characterization of Some Schiff Base Compounds Source: ADYU Journal of Science (comu.edu.tr) URL:
Sources
Application Note: High-Yield Preparation of Nicotinic Acid Hydrazones and Thiazolidinone Derivatives from Aromatic Aldehydes
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Multistep synthesis, mechanistic rationale, and biological evaluation of nicotinic acid derivatives utilizing aromatic aldehydes as key electrophilic building blocks.
Executive Summary
Nicotinic acid (Vitamin B3) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties[1],[2]. The functionalization of the nicotinic acid core via condensation with aromatic aldehydes provides a highly efficient route to generate diverse chemical libraries[3]. This application note details a field-proven, multi-step synthetic workflow to prepare nicotinic acid hydrazones (Schiff bases) and their subsequent cyclization into thiazolidinone derivatives[4],[1].
By detailing the mechanistic causality behind each reagent choice and providing self-validating experimental protocols, this guide serves as an authoritative resource for translating these syntheses into reproducible laboratory practice.
Mechanistic Rationale & Pathway Design
The transformation of nicotinic acid into complex heterocyclic derivatives relies on a carefully orchestrated sequence of nucleophilic acyl substitutions and addition-elimination reactions.
Causality in Hydrazone (Schiff Base) Formation
The condensation of nicotinic acid hydrazide with an aromatic aldehyde is highly pH-dependent. The addition of catalytic acetic acid lowers the pH to approximately 4.5–5.0.
-
The "Why": This mild acidity is critical because it protonates the carbonyl oxygen of the aromatic aldehyde, significantly enhancing the electrophilicity of the carbonyl carbon. However, if the pH drops too low (e.g., using strong mineral acids), the nucleophilic nitrogen of the hydrazide becomes protonated (forming a non-nucleophilic ammonium species), which halts the reaction. This delicate balance ensures rapid nucleophilic attack followed by dehydration to form the
double bond[1],[5].
Causality in Thiazolidinone Cyclization
The conversion of the resulting hydrazone into a thiazolidinone ring utilizes thioglycolic acid and zinc chloride (
-
The "Why":
acts as a highly effective Lewis acid. It coordinates to the imine nitrogen of the hydrazone, withdrawing electron density and activating the imine carbon. The nucleophilic sulfhydryl ( ) group of thioglycolic acid attacks this activated carbon. Subsequent intramolecular amidation occurs between the carboxylic acid of the thioglycolic moiety and the newly formed secondary amine, expelling water and closing the stable 5-membered thiazolidinone ring.
Fig 1. Synthetic workflow for nicotinic acid-derived hydrazones and thiazolidinones.
Biological Significance & Targeting
Nicotinic acid derivatives, particularly 6-aryl substituted analogs and their hydrazones, have demonstrated potent antiproliferative activity against human leukemia cell lines (e.g., K562) with
Fig 2. Apoptotic signaling pathway modulated by nicotinic hydrazone derivatives.
Experimental Methodologies
The following self-validating protocols are adapted from established literature to ensure high yields and purity[1],[2].
Protocol 3.1: Synthesis of Nicotinoyl Chloride (Intermediate 1)
-
Reaction Setup: In a fume hood, combine nicotinic acid (0.03 mol) and phosphorous pentachloride (
, 0.05 mol) in anhydrous carbon tetrachloride ( , 20 mL) in a round-bottom flask equipped with a reflux condenser[1]. (Safety Note: is highly toxic; anhydrous dichloromethane or neat thionyl chloride can be utilized as modern, safer alternatives). -
Reflux: Heat the mixture to reflux (approx. 100°C) for 2 hours.
-
Workup: Distill off the solvent under reduced pressure. The resulting solid acid chloride is highly moisture-sensitive and should be used immediately in the next step without further purification to prevent hydrolysis[1].
Protocol 3.2: Synthesis of Nicotinic Acid Hydrazide (Intermediate 2)
-
Addition: Dissolve the crude nicotinoyl chloride (0.03 mol) in a minimal amount of dry solvent. Cool the flask to 0°C using an ice bath.
-
Hydrazinolysis: Add hydrazine hydrate (0.1 mol) dropwise to control the exothermic reaction[1],[2].
-
Stirring: Remove the ice bath and stir the resultant mixture for 5 hours at room temperature.
-
Validation & Purification: A solid precipitate will form. Filter the solid and wash thoroughly with cold aqueous sodium bicarbonate (10%). Causality Check: The
wash neutralizes the byproduct, preventing the protonation of the hydrazide product and driving the equilibrium forward. Dry in a vacuum oven and recrystallize from methanol (Expected Yield: ~78%, m.p. 148–150°C)[1].
Protocol 3.3: Condensation with Aromatic Aldehydes (Schiff Base Formation)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve nicotinic acid hydrazide (0.01 mol) and the appropriate aromatic aldehyde (e.g., benzaldehyde, 0.01 mol) in absolute ethanol (50 mL)[1],[5].
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Heating: Heat the mixture gently at 60°C for 1 to 4 hours[1],[5]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent[2].
-
Isolation: Upon completion, cool the mixture to room temperature. Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.
Protocol 3.4: Cyclization to Thiazolidinone Derivatives
-
Reaction Setup: Dissolve the synthesized Schiff base (0.01 mol) in absolute ethanol.
-
Reagent Addition: Add thioglycolic acid (0.015 mol) and anhydrous zinc chloride (
, 0.005 mol) to the mixture[4],[1]. -
Reflux: Reflux the reaction mixture for 8-10 hours.
-
Workup: Cool the mixture and pour it into crushed ice. Neutralize with a 10% sodium bicarbonate solution to remove unreacted thioglycolic acid. Filter the resulting solid, wash with distilled water, and recrystallize from a DMF/Ethanol mixture[4].
Quantitative Data & Substrate Scope
The modularity of the aldehyde condensation step allows for the rapid generation of diverse analogs. Table 1 summarizes the physicochemical properties and representative biological yields based on the substitution of the aromatic aldehyde[4],[1].
Table 1: Substrate Scope and Physicochemical Data of Synthesized Derivatives
| Aldehyde Precursor | R-Group on Phenyl Ring | Yield (%) | Melting Point (°C) | Mol. Formula | Antimicrobial Activity (Zone of Inhibition)* |
| Benzaldehyde | 75 | 240 | Moderate | ||
| 4-Methoxybenzaldehyde | 70 | 310 | High | ||
| 4-Hydroxybenzaldehyde | 68 | 285 | High | ||
| 4-Chlorobenzaldehyde | 82 | 265 | Very High | ||
| 4-Nitrobenzaldehyde | 79 | 298 | Moderate |
*Note: Antimicrobial activity evaluated via paper disc diffusion method against standard pathogenic strains (e.g., S. aureus, E. coli)[4],[1].
References
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives Malaysian Journal of Science, 28(2): 197-203. URL:[Link]
-
Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity Archives of Pharmacal Research, Vol 35, No 9, 1543-1552, 2012. URL:[Link]
-
Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents Chemical and Pharmaceutical Bulletin, J-Stage. URL:[Link]
-
Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction RSC Advances, 2017. URL:[Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of Pyridine Aldehydes
[1]
Executive Summary & Challenge Profile
Pyridine carbaldehydes (pyridine aldehydes) represent a high-value but chemically recalcitrant class of substrates in drug discovery. They serve as critical "linchpin" intermediates for synthesizing complex heterocycles (e.g., azaindoles, naphthyridines). However, they present a "Dual-Reactivity Paradox" that often leads to reaction failure in standard Palladium-catalyzed cross-coupling workflows:
-
Catalyst Poisoning (The Pyridine Problem): The basic nitrogen atom (
N) competes with phosphine ligands for the Pd(II) center, forming catalytically inactive "Pd-pyridine" complexes that arrest the catalytic cycle. -
Electrophile Instability (The Aldehyde Problem): The aldehyde moiety is highly susceptible to side reactions under the basic conditions required for transmetallation. Strong alkoxide bases (e.g., NaOtBu) trigger Cannizzaro disproportionation, aldol condensation, or Tishchenko reactions, degrading the starting material before coupling occurs.
This guide provides field-validated protocols to overcome these barriers, focusing on Suzuki-Miyaura and Sonogashira couplings, while addressing the specific incompatibility of Buchwald-Hartwig conditions.
Mechanistic Intelligence: The "Ligand-Base" Balance
To successfully couple pyridine aldehydes, one must engineer the reaction environment to favor the catalytic cycle over off-cycle resting states.
The Poisoning Mechanism & Solution
Standard ligands (e.g.,
-
Solution: Use Bulky, Electron-Rich Phosphines (Buchwald Ligands: XPhos, SPhos) or Chelating Bisphosphines (dppf, Xantphos). These ligands create a steric wall that prevents the pyridine nitrogen from coordinating to the Pd center, ensuring the catalyst remains active for oxidative addition.
The Base Compatibility Matrix
The choice of base is the single most critical variable for aldehyde survival.
| Base Class | Examples | Compatibility | Risk / Benefit |
| Strong Alkoxides | NaOtBu, KOtBu | Critical Failure | Causes rapid aldehyde degradation (Cannizzaro/Aldol). Avoid. |
| Hydroxides | NaOH, KOH | Low | Can trigger Cannizzaro reactions; use only in biphasic systems with care. |
| Carbonates | High | Standard choice. Mild enough to preserve aldehydes; strong enough for boronic acid activation. | |
| Phosphates | Excellent | Buffered basicity; often superior for sensitive functional groups. | |
| Amines | Medium | Used in Sonogashira. Can form reversible imines but generally safe if anhydrous. |
Visualizing the Optimization Logic
Figure 1: Decision matrix for coupling pyridine aldehydes. Note the specific "Stop" signal for direct Buchwald-Hartwig amination due to Schiff base formation.
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Coupling of 2-chloropyridine-3-carbaldehyde with phenylboronic acid.
Rationale: Uses XPhos Pd G3 (precatalyst) to ensure rapid initiation without an induction period, and
Materials:
-
Halopyridine aldehyde (1.0 equiv)[1]
-
Boronic acid/ester (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%) OR
(5 mol%) + XPhos (10 mol%) -
Base:
(2.0 equiv, 0.5M aqueous solution) -
Solvent: 1,4-Dioxane or THF.
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a stir bar, add the halopyridine aldehyde (1.0 mmol), boronic acid (1.2 mmol), and XPhos Pd G3 (0.02 mmol).
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (4 mL) via syringe.
-
Base: Add degassed 0.5M aqueous
(4 mL, 2.0 mmol) via syringe. -
Reaction: Heat the mixture to 80°C for 2–4 hours. Note: Monitor by TLC/LCMS. Do not overheat (>100°C) to prevent aldehyde degradation.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Self-Validation Check:
-
TLC:[2][3][4] If starting material persists but boronic acid is consumed, add more boronic acid (0.5 equiv).
-
Color: The reaction should turn dark/black (active Pd(0)). If it remains pale yellow/orange and no product forms, oxygen may be present (poisoning).
Protocol B: Sonogashira Coupling (Alkynylation)
Objective: Coupling of 2-bromopyridine-5-carbaldehyde with a terminal alkyne.
Rationale: Uses a classic Pd/Cu system.
Materials:
-
Halopyridine aldehyde (1.0 equiv)[1]
-
Terminal Alkyne (1.2 equiv)[5]
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (5 mol%)[3]
-
Base:
(3.0 equiv or used as co-solvent) -
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Charge: Add halopyridine (1.0 mmol),
(35 mg), and CuI (10 mg) to a dry flask. -
Inert: Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen promotes oxidative homocoupling of the alkyne (Glaser coupling).
-
Solvent: Add anhydrous DMF (5 mL) and
(0.5 mL). -
Addition: Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir at Room Temperature for 30 mins, then heat to 60–80°C . Note: Many pyridines require heat, but keep <80°C to protect the aldehyde.
-
Workup: Dilute with ether, wash with water (x3) to remove DMF/copper salts. Dry and concentrate.
Protocol C: The Buchwald-Hartwig "Workaround"
Context: Direct coupling of an amine with a pyridine aldehyde is NOT recommended because the amine will react with the aldehyde to form an imine (Schiff base) faster than the Pd couples the aryl halide.
Correct Workflow:
-
Protection: Convert aldehyde to acetal using ethylene glycol/TsOH (Dean-Stark).
-
Coupling: Perform Buchwald-Hartwig amination (e.g.,
, BINAP, , Toluene, 100°C). -
Deprotection: Treat with dilute HCl/THF to restore the aldehyde.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (Starting Material Recovered) | Catalyst Poisoning (N-binding) | Switch to XPhos or SPhos . Increase catalyst loading to 5-10 mol%. |
| Aldehyde Missing / Complex Mixture | Base too strong (Cannizzaro) | Switch from Carbonates to Phosphates ( |
| Homocoupling of Alkyne (Sonogashira) | Oxygen in system | Rigorous degassing required. Add alkyne slowly via syringe pump. |
| Black Precipitate (Palladium Black) | Catalyst decomposition | Ligand concentration too low. Ensure Ligand:Pd ratio is |
References
-
Catalyst Poisoning Mechanisms
-
Suzuki Coupling Optimization
-
Sonogashira Protocol Standards
-
Buchwald-Hartwig & Heterocycles
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (PMC).
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
One-pot synthesis of biaryl pyridine derivatives
An advanced technical guide designed for researchers, synthetic chemists, and drug development professionals focusing on the efficient generation of biaryl and triaryl pyridine pharmacophores.
Executive Summary & Strategic Rationale
Biaryl pyridine derivatives are privileged scaffolds in medicinal chemistry, frequently serving as kinase inhibitors, adenosine receptor agonists, and core motifs in treatments for neurodegenerative and infectious diseases[1]. Traditional cross-coupling approaches (e.g., Suzuki-Miyaura) often require pre-functionalized halogenated pyridines and expensive palladium catalysts, which limits late-stage diversification and increases step count.
To optimize atom economy and accelerate library generation, one-pot multicomponent reactions (MCRs) and transition-metal-free annulation strategies have emerged as superior alternatives[2]. By condensing multiple bond-forming events into a single operation, these methods bypass the isolation of reactive intermediates, reduce solvent waste, and allow for orthogonal reactivity. This guide details two highly validated, self-correcting protocols for the one-pot synthesis of biaryl pyridines: a microwave-assisted Lewis acid-catalyzed MCR[3], and a base-promoted aromatic alkyne annulation[4].
Mechanistic Pathways & Logical Relationships
Understanding the sequence of bond formation is critical for troubleshooting one-pot systems. In the multicomponent approach, the reaction does not proceed randomly; it follows a highly ordered cascade dictated by the electrophilicity of the intermediates.
When an aryl ketone and an aryl aldehyde are subjected to Lewis acid catalysis, an initial aldol condensation generates a chalcone intermediate. A second equivalent of the ketone undergoes a Michael addition to form a 1,5-diketone. Finally, the introduction of a nitrogen source (such as hexamethyldisilazane, HMDS) triggers imine formation, intramolecular cyclization, and subsequent oxidative aromatization to yield the stable pyridine core[3].
Fig 1. Mechanistic pathway of the multicomponent one-pot synthesis of biaryl pyridines.
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems . They incorporate specific in-process analytical checkpoints that allow the chemist to diagnose and correct deviations in real-time, ensuring reproducibility.
Fig 2. Step-by-step experimental workflow for microwave-assisted one-pot pyridine synthesis.
Protocol A: Microwave-Assisted Multicomponent Synthesis (MCR)
This protocol utilizes Hexamethyldisilazane (HMDS) as a dual-purpose reagent. Causality Note: Unlike traditional ammonia gas or ammonium acetate, HMDS is a liquid that safely acts as an ammonia equivalent while its trimethylsilyl groups actively silylate and activate the carbonyl oxygen, drastically lowering the activation energy for nucleophilic attack[3]. Microwave irradiation is employed because rapid, volumetric heating overcomes the high activation barrier of the final aromatization step, reducing reaction times from 24 hours to 30 minutes[2].
Reagents:
-
Aryl Aldehyde (1.0 mmol)
-
Aryl Ketone (e.g., Acetophenone) (2.0 mmol)
-
Hexamethyldisilazane (HMDS) (3.6 mmol)
-
Lewis Acid (TMSOTf or BF₃·OEt₂) (0.15 mmol)
-
Solvent: Toluene or Solvent-free (depending on substrate solubility)
Step-by-Step Procedure:
-
In a 10 mL microwave-safe vial equipped with a magnetic stir bar, sequentially add the aryl aldehyde, aryl ketone, and HMDS.
-
Add the Lewis acid catalyst dropwise under an inert atmosphere (Argon/N₂). Seal the vial with a crimp cap.
-
Place the vial in a dedicated microwave synthesizer. Irradiate at 150 °C for 15 minutes with dynamic power modulation.
-
Self-Validation Checkpoint 1 (15 min): Pause the reactor. Extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Expected Observation: Disappearance of the chalcone intermediate mass [M+H]⁺ and appearance of the cyclized dihydropyridine or final pyridine mass.
-
Corrective Action: If the chalcone intermediate persists (>15% by UV area), the catalyst may have been quenched by trace moisture. Add an additional 0.1 eq of Lewis acid, reseal, and resume irradiation for 15 minutes.
-
-
Upon completion, cool the vial to room temperature. Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the Lewis acid.
-
Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure biaryl pyridine.
Protocol B: Base-Promoted Aromatic Alkyne Annulation
This modern approach constructs 3,5-diaryl pyridines using terminal alkynes and benzamides. Causality Note: Benzamide is utilized strictly as a nitrogen donor; it does not incorporate its carbon framework into the final ring. The reaction is performed in sulfolane because its highly polar, aprotic nature stabilizes the transition states of the formal [2+2+1+1] cyclocondensation. Cs₂CO₃ is chosen over lighter carbonates (like K₂CO₃) due to the "cesium effect"—the large cation radius enhances the solubility and nucleophilicity of the carbonate anion, allowing for efficient deprotonation without degrading the alkyne[4].
Reagents:
-
Aromatic Terminal Alkyne (3.0 mmol)
-
Benzamide (1.0 mmol)
-
Cs₂CO₃ (2.0 mmol)
-
Solvent: Sulfolane (3.0 mL)
Step-by-Step Procedure:
-
Charge an oven-dried Schlenk tube with benzamide, Cs₂CO₃, and sulfolane.
-
Add the aromatic terminal alkyne. Seal the tube and stir the mixture at 150 °C in an oil bath for 12 hours.
-
Self-Validation Checkpoint 2 (12 hours): Monitor the reaction via TLC (Hexanes:EtOAc 4:1).
-
Expected Observation: Formation of a highly UV-active spot (254 nm) corresponding to the pyridine core, alongside a secondary spot for the 1,3-diarylpropene by-product.
-
Corrective Action: If the starting alkyne is unconsumed but benzamide is depleted, the alkyne is likely undergoing competitive Glaser homocoupling due to trace oxygen ingress. Degas the system with Argon for 10 minutes, add 0.5 eq additional benzamide, and continue heating for 12 hours.
-
-
Cool to room temperature, dilute with water (15 mL), and extract with Dichloromethane (3 × 15 mL).
-
Wash the organic layer extensively with water (5 × 20 mL) to remove the sulfolane solvent.
-
Dry, concentrate, and purify via silica gel chromatography.
Quantitative Data & Yield Comparison
The choice of synthetic route heavily depends on the desired substitution pattern. The table below summarizes the quantitative performance of these methodologies across various conditions, demonstrating the orthogonal utility of each approach.
| Synthetic Strategy | Substrates | Catalyst / Reagents | Conditions | Yield Range (%) | Key Advantage |
| Microwave MCR [3] | Acetophenone + Benzaldehyde | TMSOTf + HMDS | MW, 150 °C, 0.5 h | 75 - 92% | Extremely rapid; high atom economy; tolerates bulky ortho-substituents. |
| Alkyne Annulation [4] | Phenylacetylene + Benzamide | Cs₂CO₃ in Sulfolane | Thermal, 150 °C, 24 h | 55 - 72% | Transition-metal free; generates novel 3,5-diaryl substitution patterns. |
| Aqueous Chalcone MCR [5] | Chalcone + Malononitrile + NH₂OH | None (Water solvent) | MW, 100 °C, 1 h | 80 - 88% | Green chemistry profile; catalyst-free; excellent for cyano-pyridines. |
References
-
Wang, et al. "Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation." RSC Advances (via Semantic Scholar), 2022. 3
-
Mehmood, H., Iqbal, M. A., Ashiq, M. N., & Hua, R. "Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source." Molecules, 2021, 26(21), 6599. 4
-
Chhajed, S., et al. "Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects." Beilstein Journal of Organic Chemistry, 2021. 2
-
Kantam, M. L., et al. "One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide." Indian Academy of Sciences, 2015. 1
-
ResearchGate Contributor. "A mild and convenient one-pot synthesis of 4,6-diaryl-3-aminoisoxazolo[3, 4-b]pyridines." ResearchGate, 2010.5
Sources
Application Note: Precision C-3 Functionalization of 6-Arylpyridines
This Application Note is designed for medicinal chemists and process development scientists targeting the difficult-to-access C-3 position of 6-arylpyridines.
Executive Summary & Strategic Challenge
The 6-arylpyridine scaffold (chemically equivalent to 2-arylpyridine) is a privileged pharmacophore in kinase inhibitors and GPCR ligands. However, functionalizing the C-3 position (beta to nitrogen, para to the aryl group) presents a formidable "selectivity paradox":
-
Electronic Deactivation: The pyridine ring is electron-deficient, discouraging Electrophilic Aromatic Substitution (SEAr).
-
Competing Nucleophilicity: The C-6 aryl substituent is typically more electron-rich than the pyridine core, acting as a "sink" for electrophiles (directing to the phenyl ring).
-
Steric/Directing Mismatch: Standard C-H activation directing groups (N-atom) favor the C-2 (blocked) or C-6 (blocked) positions.
This guide details three high-fidelity protocols to override these biases, focusing on Ligand-Promoted C-H Arylation , Ir-Catalyzed Borylation , and the novel Zincke Imine Transposition .
Decision Matrix & Mechanistic Pathways
The choice of method depends strictly on the electronic nature of the C-6 Aryl group and the desired functional moiety.
Figure 1: Strategic decision tree for selecting the optimal C-3 functionalization pathway based on substrate electronics.
Protocol A: Ligand-Promoted Pd-Catalyzed C-H Arylation
Best For: Installing aryl groups at C-3 when the C-6 aryl substituent is electron-neutral or electron-deficient. Mechanism: Concerted Metalation-Deprotonation (CMD).[1] The use of 1,10-phenanthroline is critical to prevent catalyst poisoning by the pyridine nitrogen and to promote the high-energy C-3 palladation.
Materials
-
Substrate: 6-Arylpyridine (1.0 equiv)
-
Coupling Partner: Aryl Iodide or Phenyl Tosylate (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Ligand: 1,10-Phenanthroline (10-15 mol%)
-
Base: Ag₂CO₃ (2.0 equiv) or Cs₂CO₃ (for tosylates)
-
Solvent: DMF or Dioxane (anhydrous)
Step-by-Step Protocol
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and 1,10-phenanthroline in the reaction vial with 1 mL of solvent. Stir for 10 minutes at RT until a homogenous complex forms (often yellow/orange).
-
Reagent Addition: Add the 6-arylpyridine substrate, the aryl iodide, and the silver carbonate (Ag₂CO₃).
-
Expert Note: Ag₂CO₃ acts as both a base and a halide scavenger, driving the equilibrium forward.
-
-
Reaction: Seal the pressure tube and heat to 120–140°C for 24 hours.
-
Monitoring: Monitor via LC-MS. The C-3 product usually elutes after the starting material on reverse-phase C18.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove silver salts. Wash with EtOAc.
-
Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Pyridine N-poisoning | Increase Ligand:Pd ratio to 2:1. Ensure Temp >120°C. |
| C-5 Regioisomer | Steric crowding at C-3 | Switch to bulky ligands (e.g., Mes-Phen) to force reaction to C-5 (if desired) or verify C-3 accessibility. |
| Homocoupling | Oxidative addition failure | Ensure anhydrous conditions; switch solvent to DMSO. |
Protocol B: The Zincke Imine "Trojan Horse" Strategy
Best For: Highly selective C-3 functionalization (Thiolation, Fluorination, Selenylation) on electron-rich substrates where SEAr fails. Concept: This modern method (developed ~2024) involves activating the pyridine as a Zincke salt, ring-opening, functionalizing via radical addition, and ring-closing. It is the only reliable way to install heteroatoms at C-3 without transition metals.
Materials
-
Substrate: 6-Arylpyridine
-
Activator: 1-Chloro-2,4-dinitrobenzene (DNCB)
-
Nucleophile: Thiophenol, Diphenyl diselenide, or NFSI (for Fluorination)
-
Solvent: Ethanol (for salt formation) / Acetonitrile (for reaction)
Step-by-Step Protocol
Phase 1: Zincke Salt Formation
-
Dissolve 6-arylpyridine (1 equiv) and DNCB (1.1 equiv) in Ethanol.
-
Reflux for 12-24 hours.
-
Cool to 0°C. The N-(2,4-dinitrophenyl)-6-arylpyridinium chloride salt will precipitate. Filter and dry.
Phase 2: C-3 Functionalization & Ring Closure
-
Suspend the Zincke salt (1 equiv) in MeCN (0.1 M).
-
Add the nucleophile (e.g., PhSH, 2 equiv) and a secondary amine (e.g., pyrrolidine, 2 equiv).
-
Heat to 80°C for 16 hours.
-
Mechanism: The amine opens the ring -> Radical addition occurs at the "former" C-3 position -> Ring closes, expelling the DNP group and the amine.
-
Workup: Standard aqueous extraction (DCM/Water). The DNP byproduct is easily separated by column chromatography.
Figure 2: The Zincke Imine pathway allows "impossible" electronic substitutions by temporarily breaking aromaticity.
Protocol C: Iridium-Catalyzed Steric Borylation
Best For: Generating a versatile C-3 boronic ester for subsequent Suzuki couplings. Selectivity Logic: In 6-arylpyridine (1-N, 6-Aryl), the C-3 position is para to the aryl group. The C-5 position is ortho to the aryl group. Iridium catalysts are governed by sterics. Therefore, borylation preferentially occurs at C-3 (less hindered) or C-4, avoiding C-5.
Materials
-
Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)
-
Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (1.0 equiv)
-
Solvent: THF or MTBE
Step-by-Step Protocol
-
Pre-catalyst: Mix [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in THF (2 mL) until the solution turns deep red (active tris-boryl species).
-
Substrate: Add 6-arylpyridine.
-
Reaction: Heat at 60-80°C for 4-12 hours.
-
Note: This reaction is often faster than Pd-catalyzed arylations.
-
-
Workup: Evaporate volatiles.
-
Isolation: Pass through a short silica plug (elute with DCM) to remove catalyst.
-
Caution: Pyridyl boronic esters can be protodeboronated on silica. Use neutral alumina or proceed directly to Suzuki coupling (One-Pot).
-
Comparative Data Summary
| Feature | Protocol A (Pd-Catalysis) | Protocol B (Zincke Imine) | Protocol C (Ir-Borylation) |
| Primary Target | Biaryl formation (C-C) | Heteroatoms (C-S, C-Se, C-F) | Boronic Esters (Intermediate) |
| C-3 Selectivity | High (Ligand controlled) | Very High (Mechanistic) | Moderate (Steric: C3 vs C4 mix) |
| Substrate Scope | Electron-poor Aryls preferred | Electron-rich Aryls tolerated | Broad |
| Scalability | Good | Excellent (No heavy metals) | Moderate (Cost of Ir) |
| Key Risk | N-poisoning of Pd | DNP byproduct handling | Protodeboronation |
References
-
C3-Selective Arylation of Pyridine: Ma, S., et al. "Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes."[1][2][3][4][5] Journal of the American Chemical Society, 2016.
-
Zincke Imine Functionalization (Sichuan University): Fu, H., Chen, H., et al. "C3 Selective Chalcogenation and Fluorination of Pyridine using Classic Zincke Imine Intermediates."[6] Nature Communications, 2024.[6]
-
Iridium-Catalyzed Borylation: Hartwig, J. F. "Regioselectivity of the Borylation of Alkanes and Arenes." Chemical Reviews, 2010.
-
Ligand-Promoted C-H Activation: Yu, J.-Q., et al. "Ligand-Promoted C-3 Selective C–H Olefination of Pyridines." Science, 2011.
Sources
- 1. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-catalyzed C3-selective arylation of pyridines with phenyl tosylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. Recent publication by Haiyan Fu/Hua Chen group in Nature Communicationsï¼C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates-College of Chemistry [chem.scu.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Pyridine Aldehyde Stability & Storage
Subject: Preventing Oxidation and Degradation of Pyridine Carboxaldehydes (2-, 3-, and 4-isomers) Ticket ID: PYR-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Introduction: The Nature of the Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you likely have a bottle of 2-pyridinecarboxaldehyde that has turned from a clear liquid into a dark, viscous syrup or a solid block.
Pyridine aldehydes are notoriously unstable compared to their benzene analogs (benzaldehyde). The electron-withdrawing nature of the pyridine nitrogen creates a unique vulnerability profile. While 3- and 4-pyridinecarboxaldehyde are moderately stable, 2-pyridinecarboxaldehyde is exceptionally prone to autoxidation and polymerization.
This guide provides the mechanistic understanding ("The Why") and the rigorous protocols ("The How") to maintain the integrity of these reagents.
Module 1: The Degradation Mechanism
To prevent degradation, you must understand the enemy. Pyridine aldehydes degrade primarily through Radical Autoxidation and Nucleophilic Polymerization .
The Autoxidation Pathway
Unlike simple hydrolysis, this is a radical chain reaction accelerated by light and trace metals. The aldehyde hydrogen is abstracted, forming an acyl radical. This reacts with atmospheric oxygen to form a peracid, which then oxidizes a second molecule of aldehyde to form the carboxylic acid (e.g., Picolinic Acid).
Visualizing the Threat:
Figure 1: The radical autoxidation cascade converting liquid aldehyde to solid carboxylic acid.
The Polymerization Trap
The pyridine ring is electron-deficient, making the aldehyde carbonyl carbon highly electrophilic.
-
Scenario: If stored in glass with trace alkalinity (or if moisture is present), the aldehyde undergoes Aldol-type condensation , leading to colored oligomers (yellowing/browning).
Module 2: Storage Protocols (The "Inert Blanket")
Core Directive: Oxygen and moisture are mutually reinforcing degradation agents. You must exclude both.
Storage Conditions Summary
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long term) 2-8°C (Active use) | Lowers kinetic energy, significantly slowing the rate of radical propagation (Arrhenius equation). |
| Atmosphere | Argon (Preferred) Nitrogen (Acceptable) | Argon is heavier than air and forms a stable "blanket" over the liquid surface. Nitrogen can diffuse out more easily. |
| Container | Glass (Amber) | Amber glass blocks UV light (radical initiator). Plastic is permeable to O2 over time. |
| Seal | Parafilm + Septum | Standard screw caps leak. Use a septum for needle extraction to avoid opening the bottle. |
The "Schlenk Storage" Protocol
For reagents used in sensitive catalysis or kinetics.
-
Transfer: Immediately upon receipt, transfer the aldehyde to a Schlenk flask or a septum-sealed vial under an inert atmosphere (Glovebox or Schlenk line).
-
Purge: Cycle vacuum/Argon 3 times.
-
Seal: Wrap the cap junction with Parafilm to prevent gas exchange.
-
Store: Place in a -20°C freezer.
-
Usage: Never open the cap. Withdraw the required volume via a gas-tight syringe through the septum, replacing the removed volume with inert gas (balloon).
Module 3: Troubleshooting & Rescue Operations
User Scenario: "My 2-pyridinecarboxaldehyde has turned yellow/brown or has solids at the bottom. Is it usable?"
Diagnostic Flowchart
Figure 2: Decision matrix for reagent viability.
The Rescue Protocol: Vacuum Distillation
If the aldehyde is dark but liquid, it can be rescued.
-
Warning: Do not distill at atmospheric pressure. The high boiling point (181°C for 2-isomer) will accelerate decomposition.
Step-by-Step Rescue:
-
Setup: Short-path distillation apparatus.
-
Pressure: Apply high vacuum (< 10 mmHg).
-
Temperature:
-
Additives: Add a few boiling chips. Avoid adding strong drying agents like KOH directly to the distillation pot, as this catalyzes polymerization of the aldehyde. Use mild desiccants (MgSO4) before distillation if wet, filter, then distill.
-
Collection: Discard the first 5% (forerun). Collect the middle fraction (clear liquid).
-
Stabilization: Immediately blanket with Argon and freeze.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why did my liquid turn into a white solid? A: You have likely formed the carboxylic acid (e.g., picolinic acid). The aldehyde is a liquid at room temperature (mp ~ -21°C), while the acid is a solid (mp ~ 136°C). This is due to air exposure (autoxidation).
Q2: Can I store the aldehyde as a salt to improve stability? A: Yes. This is an excellent strategy for long-term archiving. Converting the aldehyde to its hydrochloride salt (using HCl in ether) creates a solid that is significantly more resistant to oxidation. You can liberate the free base using saturated NaHCO3 immediately before use.
Q3: Is the "yellowing" reversible? A: No. The yellow color comes from conjugated oligomers formed via condensation. Distillation will separate the pure aldehyde from these heavy oligomers (which will remain in the pot), effectively "cleaning" the reagent.
Q4: Can I use molecular sieves in the storage bottle? A: Use with caution. While 3A/4A sieves remove water, they can sometimes act as Lewis acids/bases and promote surface-catalyzed reactions over months. It is better to dry the solvent during the reaction or distill the aldehyde from a mild desiccant prior to storage.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8776, Picolinaldehyde. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for 2-Methoxyphenylboronic Acid Coupling
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered substrate. Here, we will move beyond generic protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your catalyst loading for robust and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during the coupling of 2-methoxyphenylboronic acid in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer:
Low or no conversion when using 2-methoxyphenylboronic acid is a frequent challenge, primarily stemming from the steric hindrance imposed by the ortho-methoxy group.[1][2] This steric bulk can impede key steps in the catalytic cycle. Here’s a systematic approach to troubleshooting:
1. Inadequate Catalyst Activity/Stability:
-
The Problem: The steric hindrance of 2-methoxyphenylboronic acid makes the transmetalation step of the Suzuki-Miyaura catalytic cycle particularly challenging.[2] Standard catalysts like Pd(PPh₃)₄ may be insufficient. Furthermore, the catalyst can deactivate over the course of the reaction.[3]
-
The Solution:
-
Switch to a More Active Catalyst System: Employ modern catalyst systems designed for challenging substrates. This involves using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a specialized ligand.[4][5]
-
Ligand Choice is Critical: Bulky, electron-rich phosphine ligands (often called Buchwald ligands) are highly effective.[5][6] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can more readily undergo oxidative addition and facilitate the difficult transmetalation step.[5] Consider ligands such as SPhos, XPhos, or RuPhos.
-
Consider Pre-catalysts: Using well-defined pre-catalysts (e.g., XPhos-Pd-G3) can lead to more reproducible generation of the active Pd(0) species, often allowing for lower catalyst loadings and more consistent results.[4][7]
-
2. Suboptimal Reaction Conditions:
-
The Problem: Inappropriate choice of base, solvent, or temperature can halt the reaction. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8][9]
-
The Solution:
-
Base Selection: A stronger base is often required for sterically hindered substrates.[1] Switch from weaker bases like Na₂CO₃ to more potent options such as K₃PO₄, Cs₂CO₃, or KOtBu.[10]
-
Solvent System: Aprotic polar solvents are generally preferred. Toluene, dioxane, or THF are common choices. Sometimes, the addition of a small amount of water can be beneficial, but this is substrate-dependent.[11][12]
-
Temperature: These reactions often require elevated temperatures (e.g., 80–110 °C) to overcome the activation energy barriers associated with hindered substrates.[3][10]
-
3. Poor Reagent Quality or Reaction Setup:
-
The Problem: Suzuki couplings are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3] Boronic acids can also degrade over time, particularly through a process called protodeboronation.[3][8]
-
The Solution:
-
Ensure Inert Atmosphere: Thoroughly degas your reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Use High-Purity Reagents: Use fresh or properly stored 2-methoxyphenylboronic acid. If degradation is suspected, consider using its more stable pinacol ester derivative.[8] Ensure solvents are anhydrous and reagents are of high purity.
-
Question 2: My reaction is producing significant side products, mainly homocoupling of the boronic acid and/or protodeboronation. How can I minimize these?
Answer:
The formation of side products is a clear sign that the desired catalytic cycle is being outcompeted by undesired pathways.
1. Protodeboronation (Boronic acid replaced by -H):
-
The Cause: This side reaction is often promoted by excessive temperatures, prolonged reaction times, and the presence of water, especially under basic conditions.[1][8] The base-catalyzed mechanism is highly relevant to Suzuki coupling conditions.[8]
-
Mitigation Strategies:
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.
-
Use Boronic Esters: As mentioned, boronic esters (e.g., pinacol esters) are generally more resistant to protodeboronation than boronic acids.[8]
-
Control Water Content: While sometimes beneficial, excess water can accelerate this side reaction. Ensure anhydrous solvents are used if this is a persistent issue.
-
2. Homocoupling (Biaryl of 2-methoxyphenylboronic acid):
-
The Cause: This typically occurs when the transmetalation and reductive elimination steps are slow relative to the reaction of two boronic acid molecules, a process that can be catalyzed by palladium species, particularly in the presence of oxygen.[8][11]
-
Mitigation Strategies:
-
Improve Catalytic Efficiency: The same strategies for improving conversion (Question 1) apply here. A more active catalyst system (e.g., Pd/Buchwald ligand) will accelerate the desired cross-coupling cycle, minimizing the opportunity for homocoupling.[5]
-
Strictly Anaerobic Conditions: Oxygen can promote the formation of Pd(II) species that lead to homocoupling.[11] Rigorous degassing is crucial.[3]
-
Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess may increase homocoupling.
-
Question 3: My reaction starts but then stalls before reaching completion. What does this indicate?
Answer:
A stalling reaction is almost always a sign of catalyst deactivation or decomposition.
-
The Cause: The active Pd(0) catalyst can be unstable, especially at high temperatures. Over time, it can agglomerate into inactive palladium black, a common observation in struggling reactions.[4] Additionally, phosphine ligands can be oxidized by trace oxygen, rendering them unable to stabilize the palladium center.[3]
-
Troubleshooting Steps:
-
Evaluate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[3] A typical starting point is a Pd:Ligand ratio of 1:1 to 1:2, but for challenging substrates, this may need to be optimized.
-
Lower the Temperature: While heat is often necessary, excessive temperatures can accelerate catalyst decomposition.[3] Try running the reaction at the lowest effective temperature.
-
Choose a More Stable Catalyst: Modern pre-catalysts are designed for greater thermal stability and resistance to deactivation pathways.[4][7] This is often the most effective solution.
-
Monitor the Reaction: Use techniques like TLC, LC-MS, or NMR to monitor the reaction progress.[1][13][14] This will help you determine when the reaction stalls and correlate it with reaction time and temperature.
-
Frequently Asked Questions (FAQs)
Question 4: What is a "typical" catalyst loading for this reaction, and why is optimization so important?
Answer:
For many Suzuki-Miyaura couplings, a starting catalyst loading of 0.5–2.5 mol% is common.[4] However, for a sterically hindered substrate like 2-methoxyphenylboronic acid, a higher initial loading (e.g., 2-5 mol%) might be necessary to achieve a good yield in a reasonable timeframe.
Optimization is crucial for several reasons:
-
Economic Viability: Palladium and specialized ligands are expensive. Reducing the catalyst loading, even by a fraction of a percent, can lead to significant cost savings, especially on a larger scale.
-
Process Sustainability: Minimizing the amount of heavy metal catalyst used reduces waste and environmental impact.
-
Purification Efficiency: High catalyst loadings can lead to increased levels of palladium contamination in the final product. Removing these impurities can be a challenging and costly step, particularly in pharmaceutical development. Lowering the initial loading simplifies purification.
-
Reaction Performance: Counterintuitively, simply increasing the catalyst loading is not always the best solution. High concentrations of palladium can sometimes lead to an increase in side reactions or catalyst decomposition.[7] A systematic optimization will find the "sweet spot" that balances reaction rate, yield, and purity.
Question 5: How do I systematically screen for the optimal catalyst loading?
Answer:
A systematic approach is key to efficiently identifying the optimal catalyst loading. A Design of Experiments (DoE) approach is highly effective, but a simpler, sequential approach can also yield excellent results.[15]
Experimental Protocol: Catalyst Loading Screening
This protocol outlines a method to find the lowest effective catalyst loading for the coupling of an aryl halide (Ar-X) with 2-methoxyphenylboronic acid.
1. Materials and Setup:
-
Aryl halide (Ar-X)
-
2-Methoxyphenylboronic acid (1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Reaction vials, stir bars, and a heating block/oil bath.
-
Inert atmosphere setup (e.g., glovebox or Schlenk line).[16]
2. Procedure:
-
Reaction Array Setup: In an inert atmosphere, set up a series of identical reaction vials.
-
Reagent Addition: To each vial, add the aryl halide (e.g., 0.1 mmol), 2-methoxyphenylboronic acid (0.12 mmol), and base (0.2 mmol).
-
Catalyst Stock Solution: Prepare a stock solution of the palladium pre-catalyst in the reaction solvent to ensure accurate dispensing of small quantities.
-
Variable Catalyst Loading: Add the catalyst stock solution to each vial to achieve a range of loadings. For example:
-
Vial 1: 2.0 mol%
-
Vial 2: 1.0 mol%
-
Vial 3: 0.5 mol%
-
Vial 4: 0.1 mol%
-
Vial 5: 0.05 mol%
-
Vial 6: No catalyst (negative control)
-
-
Reaction Execution: Add the final volume of solvent to each vial to reach the desired concentration (e.g., 0.1 M). Seal the vials and heat the reaction block to the optimized temperature (e.g., 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the percent conversion and identify any side products.
3. Data Interpretation:
-
Plot the percent conversion versus the catalyst loading.
-
Identify the lowest catalyst loading that provides the desired conversion (>95%) within the specified time. This is your optimal loading under these conditions.
This systematic screening provides a clear, data-driven basis for selecting the most efficient catalyst loading for your specific reaction.
Data & Visualization
Table 1: Recommended Starting Conditions for Coupling with 2-Methoxyphenylboronic Acid
| Aryl Halide (Ar-X) | Pd Pre-catalyst | Ligand (if not pre-catalyst) | Base | Solvent | Temp (°C) | Typical Loading (mol%) |
| Aryl Iodide | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 80-100 | 0.5 - 1.5 |
| Aryl Bromide | XPhos-Pd-G3 | N/A | Cs₂CO₃ | Dioxane | 100-110 | 1.0 - 2.5 |
| Aryl Chloride | RuPhos-Pd-G3 | N/A | KOtBu | t-BuOH/Toluene | 100-110 | 2.0 - 4.0 |
| Aryl Triflate | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 80-100 | 1.0 - 2.0 |
Note: These are suggested starting points. Optimization is required for each specific substrate combination.
Diagrams
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
BenchChem Technical Support Team. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem. 1
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem. 3
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Vinyl Triflates. Benchchem. 4
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695. Link
-
Chen, D. Y. K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 959-970. Link
-
Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Link
-
Herwig, J., et al. (2025). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ACS Publications. Link
-
Gligora, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Link
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Link
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link
-
Stolar, T., et al. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 27(42), 10842-10849. Link
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Link
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Link
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Link
-
Mondal, B., & Roy, S. (2020). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Link
-
Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. Link
-
MilliporeSigma. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich. Link
-
Murray, J. I. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Link
-
Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki-Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5242. Link
-
MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich. Link
-
Sharma, S., & Kumar, V. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1593-1627. Link
-
Poier, D., et al. (2024). Ligand-induced activation of single-atom palladium heterogeneous catalysts for cross-coupling reactions. ArODES HES-SO. Link
-
Metwally, M. A., & El-Saman, T. M. (2015). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Link
-
Cribbin, L., et al. (2024). C–C Coupling in sterically demanding porphyrin environments. Beilstein Journal of Organic Chemistry, 20, 1234-1245. Link
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 38-41. Link
-
Various Authors. (2020). What is the proper way to set up a suzuki coupling? Reddit. Link
-
Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2(3), 386-395. Link
-
L'Heureux, A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(11), 1014-1021. Link
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887-8892. Link
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Link
-
Wikipedia. (n.d.). Suzuki reaction. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
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- 12. cdnsciencepub.com [cdnsciencepub.com]
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- 14. azom.com [azom.com]
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- 16. merckmillipore.com [merckmillipore.com]
Technical Support Center: Crystallization of 6-Aryl-3-Pyridinecarboxaldehydes
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the crystallization of 6-aryl-3-pyridinecarboxaldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced process of obtaining high-quality crystalline material from this versatile class of compounds. The unique electronic and structural properties of these molecules—possessing a polar pyridine ring, a reactive aldehyde group, and a variable aryl substituent—present specific challenges and opportunities in solvent selection and crystallization methodology. This resource synthesizes fundamental principles with practical, field-proven insights to help you troubleshoot common issues and systematically develop robust crystallization protocols.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges you may encounter. The key to resolving these issues lies in understanding the underlying physicochemical principles and methodically adjusting your experimental parameters.
Q1: My compound has "oiled out," forming a liquid or gummy precipitate instead of crystals. What is happening and what should I do?
A1: "Oiling out" is a common problem that occurs when a compound comes out of solution as a liquid rather than a solid.[1][2] This typically happens when the temperature of the saturated solution is higher than the melting point of your compound, or when the degree of supersaturation is too high for orderly crystal lattice formation.[2] The resulting oil often traps impurities, defeating the purpose of crystallization.
Causality & Corrective Actions:
-
High Supersaturation/Rapid Cooling: You may be cooling the solution too quickly. Rapid cooling doesn't allow sufficient time for molecules to orient themselves into a crystal lattice.
-
Inappropriate Solvent Choice: The solvent's boiling point might be too high, keeping the solution temperature above your compound's melting point even as it becomes saturated.
-
Solution: Select a solvent with a lower boiling point. Alternatively, if your compound is highly soluble, switch to a solvent in which it is less soluble to allow for crystallization at a lower temperature.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.
Q2: Crystallization is happening too quickly, yielding only a fine powder or very small needles. How can I encourage the growth of larger, single crystals?
A2: The formation of large, high-quality crystals is a kinetically controlled process that requires slow, methodical growth.[4] Rapid precipitation, or "crashing out," occurs when nucleation far outpaces crystal growth, leading to a large number of small crystals.[2]
Causality & Corrective Actions:
-
Excessive Supersaturation: The solution is likely too concentrated.
-
Solution: Add more solvent. The goal is to create a solution that is just saturated at a high temperature.[2] This provides a smaller driving force for precipitation upon cooling, favoring slower growth on existing crystal nuclei over the formation of new ones.
-
-
Rapid Evaporation or Cooling: If using an evaporation method, the opening of your vial may be too large. For cooling methods, the temperature gradient is too steep.
-
Solution (Slow Evaporation): Use a vial with a narrower mouth or cover the opening with parafilm and pierce it with a single pinhole to slow solvent evaporation.[5]
-
Solution (Cooling): As mentioned previously, insulate the flask or use a programmable cooling bath to decrease the temperature gradually over several hours or even days.[6]
-
-
Solvent Volatility: Highly volatile solvents like dichloromethane or diethyl ether can evaporate too quickly, leading to rapid crystal formation.[7]
-
Solution: While these solvents can be effective, consider a less volatile alternative like toluene or ethyl acetate if rapid growth is an issue.[8]
-
Q3: No crystals have formed after cooling the solution, even overnight. What are my options?
A3: A failure to crystallize indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur.[9]
Causality & Corrective Actions:
-
Insufficient Concentration: You may have used too much solvent.
-
Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration.[2] Allow it to cool again. Be careful not to over-concentrate, which could lead to the issues described in Q2.
-
-
Kinetic Barrier to Nucleation: Sometimes, a supersaturated solution can be stable for long periods without forming crystals.
-
Solution (Induce Nucleation):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[2] The microscopic imperfections in the glass can provide a nucleation site.
-
Seeding: If you have a few crystals from a previous attempt, add one or two to the supersaturated solution.[7][10] These "seed" crystals will act as templates for further growth.
-
-
-
Unsuitable Crystallization Method: The chosen method may not be appropriate for your compound/solvent system.
Q4: My final yield is very low. Where did my compound go?
A4: A low yield is most often due to the compound having significant solubility in the solvent even at low temperatures.[2]
Causality & Corrective Actions:
-
Excessive Solvent: Using much more than the minimum amount of hot solvent required for dissolution will leave a substantial amount of your product in the mother liquor after cooling.[2]
-
Solution: Before discarding the mother liquor (the filtrate), test it by placing a drop on a watch glass and allowing it to evaporate. If a significant solid residue remains, your compound is still in solution. You can try to recover more material by evaporating some of the solvent and cooling again for a "second crop" of crystals, though these may be less pure.
-
-
Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[4][11] If the solubility at low temperatures is still high, your yield will suffer.
-
Solution: Re-evaluate your solvent choice. Look for a solvent where the solubility curve as a function of temperature is very steep. A mixed-solvent system can also be used to fine-tune solubility and improve yield.
-
Frequently Asked Questions (FAQs)
This section covers broader concepts essential for designing a successful crystallization strategy for 6-aryl-3-pyridinecarboxaldehydes.
Q1: What are the key molecular features of 6-aryl-3-pyridinecarboxaldehydes that I should consider when selecting a solvent?
A1: The structure of these compounds presents a balance of polar and non-polar characteristics, which is central to solvent selection.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and introduces significant polarity.[12] This suggests that polar solvents capable of hydrogen bonding (e.g., alcohols) or those with a strong dipole moment (e.g., acetone, ethyl acetate) will be good candidates for dissolution.[11][12]
-
Aryl Substituent: This is typically a non-polar, hydrophobic part of the molecule. Its size and electronic nature will influence the overall polarity. A larger or more non-polar aryl group (like a biphenyl) will increase solubility in less polar solvents like toluene or even cyclohexane.
-
Carboxaldehyde Group: The aldehyde group is polar and can act as a hydrogen bond acceptor.[12] Its presence enhances the hydrophilic nature of the molecule.[12]
The guiding principle is "like dissolves like."[11] You are looking for a solvent or solvent mixture that mirrors the overall polarity of your specific target molecule.
Q2: How does the electronic nature of the aryl substituent (e.g., electron-donating -OCH₃ vs. electron-withdrawing -NO₂) affect solvent choice and crystal packing?
A2: The substituents on the aryl ring can significantly alter intermolecular interactions, which in turn influences both solubility and how the molecules pack into a crystal lattice.
-
Polarity Modification: Electron-withdrawing groups (e.g., -CF₃, -F, -NO₂) can increase the molecule's overall polarity and may enhance interactions with polar solvents. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) might slightly decrease polarity.
-
Intermolecular Interactions: Substituents capable of hydrogen bonding (e.g., -OH, -NH₂) or strong dipole-dipole interactions can dominate crystal packing. For instance, fluorine substituents can lead to F···H–C hydrogen bonding, which can be a dominant force in the crystal lattice.[13] The presence of these groups may favor the use of solvents that can compete for these interactions during dissolution but allow them to form upon cooling. π-stacking interactions between the aryl and pyridine rings are also crucial, and the choice of an aromatic solvent like toluene can sometimes promote or disrupt these interactions in a beneficial way.[13]
Q3: What is a good starting point for a solvent screen?
A3: A systematic screen using a range of solvents with varying polarities is the most effective approach.[14] Start with small amounts of your compound (a few milligrams) in test tubes.[15] The ideal solvent will dissolve your compound when heated but show low solubility at room temperature.[11]
Table 1: Recommended Solvents for Initial Screening
| Solvent | Polarity | Boiling Point (°C) | Key Characteristics & Rationale |
| Hexane/Heptane | Non-polar | 69 / 98 | Good as an "anti-solvent" or for compounds with very large, non-polar aryl groups. |
| Toluene | Moderately Non-polar | 111 | Aromatic nature can promote π-stacking. Good for many aryl-containing compounds.[16] |
| Dichloromethane | Medium Polarity | 40 | Dissolves many organics but is highly volatile, often better for slow evaporation.[5][7] |
| Ethyl Acetate | Medium Polarity | 77 | An excellent, versatile solvent with a good balance of polarity and volatility.[11] |
| Acetone | Polar Aprotic | 56 | A strong solvent, but its low boiling point can be a drawback for cooling crystallization.[11] |
| Isopropanol/Ethanol | Polar Protic | 82 / 78 | Hydrogen-bonding capability interacts well with the pyridine nitrogen. Very common and effective.[8][16] |
| Acetonitrile | Polar Aprotic | 82 | A polar solvent that can be a good alternative to alcohols. |
| Water | Highly Polar | 100 | Generally, these compounds are not very water-soluble, but it can be an excellent anti-solvent when mixed with a polar organic solvent like ethanol or acetone.[17][18] |
Q4: When and how should I use a mixed-solvent system?
A4: A mixed-solvent system is one of the most powerful tools in crystallization and is used when no single solvent has the ideal solubility profile.[6][15] The strategy involves a pair of miscible solvents:
-
A "good" or "soluble" solvent: One in which your compound is readily soluble, even at room temperature.
-
A "poor" or "anti-solvent": One in which your compound is insoluble or sparingly soluble.
Procedure:
-
Dissolve your compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you see the first sign of persistent cloudiness (turbidity). This indicates the point of saturation.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow this solution to cool slowly. The gradual change in solvent composition as it cools will gently decrease the compound's solubility, promoting slow and controlled crystal growth.
Visualized Workflows and Concepts
Diagram 1: Systematic Solvent Selection Workflow
Caption: A systematic workflow for selecting an appropriate solvent system.
Diagram 2: Concept of Anti-Solvent Crystallization
Caption: The principle of crystallization using a mixed-solvent (anti-solvent) system.
Experimental Protocols
Protocol 1: Crystallization by Slow Cooling from a Single Solvent
-
Preparation: Place the impure solid (e.g., 100 mg) into a clean Erlenmeyer flask. Add a magnetic stir bar if desired.
-
Solvent Addition: In a separate beaker, heat your chosen solvent to its boiling point.
-
Dissolution: Add the hot solvent to the Erlenmeyer flask in small portions while heating and stirring until the solid just dissolves. The goal is to use the absolute minimum amount of hot solvent to create a saturated solution.[15]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop, insulated with a few paper towels.[2] Do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[19]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Crystallization by Vapor Diffusion
This method is excellent for growing high-quality single crystals when only small amounts of material are available. It relies on the slow diffusion of an anti-solvent vapor into a solution of your compound.[8][10]
-
Preparation: Prepare a concentrated solution of your compound (2-5 mg) in a small volume (0.5 mL) of a "good" solvent (one that is relatively less volatile, e.g., toluene or THF) in a small, open vial.
-
Setup: Place this small vial inside a larger jar or beaker that contains a layer (5-10 mL) of the "poor" anti-solvent (one that is more volatile, e.g., hexane or pentane).
-
Sealing: Seal the larger jar tightly. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.
-
Incubation: Over time (days to weeks), the anti-solvent vapor will dissolve into the "good" solvent, gradually decreasing your compound's solubility and causing slow crystal growth.
-
Monitoring: Place the setup in a location free from vibrations and monitor periodically for crystal formation.
References
- Vertex AI Search. (n.d.). 2-Pyridinecarboxaldehyde - Solubility of Things.
- SATHEE. (n.d.). Chemistry Crystallization.
- Wiley. (n.d.). Crystallization of Organic Compounds.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
- ChemicalBook. (2026, January 13). 4-Pyridinecarboxaldehyde | 872-85-5.
- EPFL. (n.d.). Guide for crystallization.
- National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- University of California, Irvine. (n.d.). recrystallization, filtration and melting point.
- IUCr Journals. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
- MDPI. (2019, February 20). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- BenchChem. (n.d.). Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis.
- University of York. (n.d.). scXRD: Growing single crystals.
- MIT. (n.d.). Growing Crystals.
- Monash University. (n.d.). RECRYSTALLISATION.
- Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.
- ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- ResearchGate. (2015, December 8). What is the best solvents combination that can be used to crystallize small natural products?
- MDPI. (2020, April 14). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
- Organic Chemistry Industry Journal. (2025, January 4). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
- University of Rochester. (n.d.). Purification: How To - Chemistry.
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Growing Crystals [web.mit.edu]
- 7. unifr.ch [unifr.ch]
- 8. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 9. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 10. journals.iucr.org [journals.iucr.org]
- 11. quora.com [quora.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. personal.tcu.edu [personal.tcu.edu]
- 16. Purification [chem.rochester.edu]
- 17. mdpi.com [mdpi.com]
- 18. tsijournals.com [tsijournals.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Palladium Removal from Pyridine Aldehydes
Status: Operational Ticket ID: PD-PYR-ALD-001 Assigned Specialist: Senior Application Scientist
The "Sticky Pyridine" & "Fragile Aldehyde" Paradox
Removing palladium (Pd) from pyridine aldehydes presents a dual chemical challenge that standard filtration often fails to address.
-
The "Sticky" Pyridine: The pyridine nitrogen is a strong Lewis base (ligand). It competes with your scavenger for the palladium metal center. Unlike simple benzenes, your product is actively fighting to keep the impurity.
-
The "Fragile" Aldehyde: Aldehydes are electrophilic and prone to oxidation. This severely limits your cleanup options—you cannot use harsh oxidants, and you must avoid amine-functionalized scavengers that will react with the aldehyde to form imines (Schiff bases).
This guide provides a self-validating workflow to break the Pyridine-Pd bond without destroying the aldehyde functionality.
Diagnostic & Assessment (The Triage)
Before adding reagents, diagnose the state of your mixture.[1]
| Diagnostic Question | Technical Implication | Actionable Decision |
| What is the Pd oxidation state? | Pd(0) (nanoparticles) requires different binding than Pd(II) (ions). | If the reaction turned black, you likely have Pd(0) colloids. If orange/red, it is likely Pd(II). |
| Is the product soluble? | Scavengers are solid-supported; your product must be in solution. | Use a solvent like THF, EtOAc, or DCM. Avoid MeOH if acetal formation is a risk. |
| What is the target limit? | ICH Q3D guidelines for oral drugs typically require <10 ppm (µg/g). | If starting >1000 ppm, a single pass may not suffice. Plan for a "Repulp" (slurry) step. |
Scavenger Selection Strategy
The Golden Rule: NO AMINES
CRITICAL WARNING: Do not use amine-based scavengers (e.g., Si-Diamine, Si-Triamine, or WAX resins) with pyridine aldehydes.
-
Reason: The primary amine on the scavenger will condense with your aldehyde product to form an imine, permanently tethering your product to the silica bead. You will lose yield.
Recommended Scavengers
| Scavenger Type | Functionality | Best For...[1][2][3][4][5] | Mechanism |
| Si-Thiol (Mercaptopropyl) | -SH (Thiol) | General Purpose. Best balance of cost and affinity for Pd(0)/Pd(II). | Soft S-donor binds soft Pd metal. |
| Si-DMT (Dimercaptotriazine) | Triazine + 2 Thiols | Difficult Cases. Higher affinity for Pd(II) species strongly coordinated to pyridine. | Chelation effect (multidentate binding). |
| Activated Carbon | Porous Carbon | Rough Cleanup. Only use if yield loss is acceptable. | Physisorption (non-specific). |
The Competitive Binding Mechanism
To remove the Pd, the scavenger must bind the metal stronger than your pyridine product does. This is an equilibrium process.
Figure 1: The scavenger must thermodynamically outcompete the pyridine nitrogen for the palladium center. Heat provides the kinetic energy to overcome the activation barrier for ligand exchange.
Validated Protocol: The "Repulp" Method
For pyridine derivatives, a simple pass-through filtration (SPE) is often insufficient because the residence time is too short for ligand exchange. We recommend the Batch Stirring (Repulp) method.
Materials
-
Scavenger: SiliaMetS® Thiol or Biotage® Si-Thiol (Load: ~1.2 mmol/g).
-
Solvent: Ethyl Acetate or THF (Avoid alcohols if possible).
-
Equipment: Round-bottom flask, overhead stirrer (or magnetic bar), filter frit.
Step-by-Step Workflow
-
Dissolution: Dissolve your crude pyridine aldehyde in 10-20 volumes of solvent.
-
Loading: Add 4-8 equivalents of scavenger relative to the residual Pd content (NOT the product).
-
Note: If Pd content is unknown, start with 10% w/w of scavenger relative to the mass of the crude product.
-
-
Incubation (The Critical Step):
-
Heat the slurry to 50°C .
-
Stir for 4 hours .
-
Why? Room temperature is often insufficient to break the Pyridine-Pd bond. 50°C is safe for most aldehydes but energetic enough to drive the exchange.
-
-
Filtration: Filter the hot mixture through a 0.45 µm pad (or Celite) to remove the silica beads.
-
Wash: Wash the filter cake with 2 volumes of solvent to recover any product trapped in the pores.
-
Analysis: Evaporate a small aliquot and check Pd levels via ICP-MS.
Troubleshooting & FAQs
Q1: The Pd level dropped from 5000 ppm to 200 ppm, but I need <10 ppm. What now?
Diagnosis: You have reached the equilibrium limit of that specific scavenger loading, or you have a "slow" kinetic exchange. The Fix:
-
Do NOT just add more scavenger to the same pot. The equilibrium is fighting you.
-
Filter the solution to remove the "spent" scavenger.[3]
-
Re-treat the filtrate with fresh scavenger (a second pass). This resets the concentration gradient and is far more effective than a massive single addition.
Q2: My aldehyde yield dropped by 30% after scavenging.
Diagnosis: Non-specific adsorption. The silica backbone or the pore structure is physically trapping your molecule. The Fix:
-
Switch Solvents: If you are using a non-polar solvent (e.g., Hexanes/Toluene), the polar pyridine aldehyde will stick to the polar silica surface. Switch to a more polar solvent like Ethyl Acetate or THF to keep the product in the liquid phase.
-
Wash the Cake: Ensure you wash the filtered scavenger with a polar solvent (e.g., 10% MeOH in DCM) to desorb the product.
Q3: My product turned into a carboxylic acid.
Diagnosis: Oxidation. Heating an aldehyde at 50°C in air can cause auto-oxidation. The Fix:
-
Perform the scavenging step under an inert atmosphere (Nitrogen or Argon) .
-
Add a radical inhibitor (e.g., BHT) if the specific aldehyde is known to be highly unstable, though usually, inert gas is sufficient.
Q4: Can I use Activated Carbon (Charcoal)?
Diagnosis: Carbon is cheap but risky for pyridines. The Fix: Pyridines bind strongly to carbon via pi-stacking. You risk significant yield loss. Only use carbon if:
-
You have validated that your specific pyridine does not bind irreversibly.
-
You are using a specific "low-adsorption" grade of carbon. Recommendation: Stick to Si-Thiol for high-value intermediates.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
-
Biotage. (2023).[5][6] How to Remove Palladium in three easy steps. [Link]
-
Phillips, S. T., et al. (2016). Palladium Removal from Reaction Mixtures using Functionalized Silica.[1][2][3][4][7][8][9] Organic Process Research & Development. [Link]
-
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. velocityscientific.com.au [velocityscientific.com.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. catsci.com [catsci.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. verdeanalitica.com.br [verdeanalitica.com.br]
Technical Support Center: 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde Solution Stability
Welcome to the Technical Support Center for 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde (CAS 898405-24-8) . As a bi-aryl heteroaromatic aldehyde, this building block is highly valuable in drug discovery, cross-coupling chemistry, and coordination complex synthesis. However, its solution stability is frequently compromised by environmental factors, leading to experimental inconsistencies.
As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will explore the causality of degradation, provide symptom-based troubleshooting, and establish self-validating protocols to ensure the absolute integrity of your experiments.
Part 1: The Causality of Degradation (The "Why")
To prevent degradation, you must first understand the mechanistic pathways that compromise 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde in solution. The molecule features a highly electrophilic formyl group (-CHO) attached to an electron-deficient pyridine ring, making it susceptible to three primary degradation routes:
-
Auto-Oxidation: Aromatic aldehydes are notoriously prone to radical-mediated auto-oxidation in the presence of dissolved oxygen, converting the aldehyde into a pyridinecarboxylic acid derivative[1]. This process is accelerated by trace transition metals and elevated temperatures[2].
-
Solvolysis (Acetalization): When dissolved in protic solvents (e.g., methanol or ethanol), the electrophilic carbonyl carbon undergoes rapid nucleophilic attack by the solvent oxygen. This forms a hemiacetal intermediate, which can further dehydrate and react to form a stable full acetal, effectively masking the reactive aldehyde[3].
-
Photodegradation: The extended conjugated bi-aryl system strongly absorbs UV/Vis light. Photon absorption excites the carbonyl oxygen to a reactive triplet state, initiating radical chain reactions and dimerization.
Degradation pathways of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde in solution.
Part 2: Troubleshooting & FAQs (Symptom-Based)
Q: My stock solution in methanol turned slightly yellow and shows a new HPLC peak. What happened? A: You are observing solvolysis. Methanol readily attacks the aldehyde carbon to form a hemiacetal[3]. Because the hemiacetal exists in equilibrium with the aldehyde, it will appear as a distinct, usually broader peak on HPLC. Solution: Never store aromatic aldehydes in protic solvents. Switch to an anhydrous, aprotic solvent like DMSO or Acetonitrile.
Q: How can I confirm if my aldehyde has oxidized to the carboxylic acid?
A: The most definitive self-validating check is
Q: Does the 2-methoxyphenyl group affect the stability of the aldehyde? A: Yes. The steric bulk of the ortho-methoxy group provides minor steric shielding to the adjacent pyridine ring, but more importantly, it is electron-donating. Depending on the dihedral angle between the bi-aryl rings, this can electronically enrich the pyridine system, slightly reducing the extreme electrophilicity of the formyl group compared to an unsubstituted pyridinecarbaldehyde.
Quantitative Stability Data
To guide your experimental design, below is a comparative table of expected half-lives (
| Solvent | Atmosphere | Storage Temp (°C) | Estimated Half-Life ( | Primary Degradant |
| Methanol | Air | 25°C | < 48 hours | Hemiacetal / Acetal |
| DMSO (Standard) | Air | 25°C | ~ 2 weeks | Carboxylic Acid |
| Acetonitrile | Air | 25°C | ~ 3 weeks | Carboxylic Acid |
| DMSO (Anhydrous) | Argon / N | -20°C | > 6 months | None (Stable) |
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness in your assays, do not rely on assumed stability. Implement the following self-validating protocols to prepare, store, and verify your solutions.
Protocol A: Preparation of Ultra-Stable Stock Solutions
Objective: Eliminate oxygen, water, and light to arrest auto-oxidation and solvolysis.
-
Solvent Degassing: Transfer anhydrous DMSO (water content < 0.005%) into a clean, dry septum-capped vial. Sparge the solvent with high-purity Argon gas for 15 minutes to displace dissolved oxygen[1].
-
Dissolution: Weigh the solid 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde powder and transfer it to an actinic (amber) glass vial to prevent photolysis. Add the degassed DMSO to achieve the desired concentration (e.g., 10 mM).
-
Inert Aliquoting: Working rapidly (preferably in a glove box or under a steady stream of Argon), dispense the master solution into single-use amber microcentrifuge tubes.
-
Storage: Blanket the headspace of each tube with Argon before sealing. Store immediately at -20°C or -80°C.
-
Causality Check: By using single-use aliquots, you prevent the repeated introduction of atmospheric moisture and oxygen that occurs during freeze-thaw cycles.
Protocol B: Assessing Solution Integrity via HPLC-UV
Objective: A rapid, self-validating assay to quantify intact aldehyde prior to critical downstream reactions.
-
Column Preparation: Equilibrate a standard C18 Reverse-Phase column (e.g., 5 µm, 4.6 x 150 mm) at 30°C.
-
Mobile Phase Setup:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection & Validation: Monitor absorbance at 254 nm and 280 nm.
-
Validation Metric: The intact 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde will elute as a sharp, dominant peak. If auto-oxidation has occurred, a secondary peak will appear at a lower retention time (the carboxylic acid). If the area percent of the main peak falls below 95%, discard the aliquot.
-
References
-
Selective production of aldehydes: from traditional alternatives to alcohol photo-oxidation using gC3N4-based materials Royal Society of Chemistry (RSC) URL:[Link]
-
Rules and mechanism for the oxidation of lignin-based aromatic aldehyde under alkaline wet oxygen BioResources URL:[Link]
-
Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. Selective production of aldehydes: from traditional alternatives to alcohol photo-oxidation using g-C 3 N 4 -based materials - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00229J [pubs.rsc.org]
- 2. Rules and mechanism for the oxidation of lignin-based aromatic aldehyde under alkaline wet oxygen :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Substituted Pyridine Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Controlling Regioselectivity & Troubleshooting Reaction Failure
Welcome to the Pyridine Synthesis Support Hub
You are likely here because pyridine synthesis is deceptive. The nitrogen atom creates a unique electronic environment that poisons catalysts, directs lithiation unpredictably (the "Halogen Dance"), and scrambles radical additions. This guide bypasses standard textbook definitions to address the specific failure modes encountered in drug discovery workflows.
Module 1: Troubleshooting Lithiation & The "Halogen Dance"
User Issue: "I targeted the C3 position via lithiation of a 2-halopyridine, but the electrophile added to the C4 position."
Diagnosis: You have triggered the Base-Catalyzed Halogen Dance (BCHD) . Upon lithiation at the kinetically favored C3 position (directed by the C2-halogen), the lithiated species can isomerize to the thermodynamically more stable C4 position if the temperature is too high or the electrophile is too slow.
The Mechanism (Root Cause Analysis)
The reaction is not a simple intramolecular shift.[1] It is an intermolecular chain reaction where the lithiated species deprotonates another molecule of starting material.
Corrective Protocol: Locking the C3 Position
To prevent migration to C4, you must operate under strict kinetic control.
-
Temperature: Maintain -78 °C strictly. The isomerization rate increases significantly above -50 °C [1].
-
Base Addition: Add LDA slowly to the substrate (inverse addition can sometimes help, but standard dropwise addition of base to substrate at -78 °C is standard).
-
Electrophile Selection:
-
Fast Electrophiles (TMSCl, Aldehydes): Trap the kinetic C3-lithio species before it dances.
-
Slow Electrophiles (Alkyl halides): Risk isomerization.
-
-
Transmetalation: If you need to warm the reaction (e.g., for a sluggish electrophile), transmetalate the C3-Li species to Zinc (using ZnCl₂) or Magnesium at -78 °C. The C-Zn/Mg bond is covalent and does not undergo the halogen dance.
| Parameter | Kinetic Control (C3 Target) | Thermodynamic Control (C4 Target) |
| Temperature | -78 °C (Constant) | Warm to -20 °C or 0 °C |
| Time | Quench immediately (< 15 min) | Stir 1-2 hours before quench |
| Intermediate | Unstable C3-Li | Stable C4-Li |
Module 2: Overcoming Catalyst Poisoning in Cross-Coupling
User Issue: "My Suzuki/Buchwald coupling works on benzene but fails completely on pyridine. The catalyst turns black/inactive."
Diagnosis: N-Coordination Poisoning. The pyridine nitrogen lone pair is a potent sigma-donor. It displaces phosphine ligands and binds to the Palladium (Pd) center, forming an inactive [Pd(Pyridine)₂Cl₂] complex. This shuts down the catalytic cycle.
Decision Tree: Ligand Selection
Experimental Protocol: C2-Amination (Buchwald-Hartwig)
Standard ligands (PPh3) will fail here. This protocol uses a precatalyst system designed to shed the inhibitory amine and prevent N-binding [2].
Reagents:
-
2-Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: Pd-RuPhos-G4 (1–2 mol%)
-
Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates)
-
Solvent: THF or Dioxane (anhydrous)
Step-by-Step:
-
Purge: Flame-dry a vial and purge with Argon. Oxygen is fatal to the active Pd(0) species.
-
Charge: Add Pd-RuPhos-G4, base, and 2-chloropyridine.
-
Heat: Stir at 60–80 °C.
-
Why G4? The G4 precatalyst activates at room temperature and ensures the bulky RuPhos ligand is already bound to Pd, creating a "steric wall" that prevents the pyridine nitrogen from binding to the metal center.
-
Module 3: Controlling Minisci Radical Additions
User Issue: "I am getting a mixture of C2 and C4 alkylated products, or low conversion."
Diagnosis: Lack of Regiocontrol in Radical Attack. Nucleophilic alkyl radicals attack the protonated pyridine (activated by acid). The LUMO coefficients at C2 and C4 are similar, leading to mixtures.[4]
Troubleshooting Guide
| Issue | Solution | Mechanism |
| C2 vs C4 Mixture | Block C4 or use Steric Control . | C2 is generally favored electronically, but C4 is sterically more accessible. If C2 is desired, use bulky radical precursors. If C4 is desired, blocking C2 is often required, or specific "blocking group" strategies (e.g., maleate) must be used [3]. |
| Low Yield | Increase Acid Concentration. | The reaction requires the pyridine to be protonated (pyridinium) to lower the LUMO energy. Use TFA or H₂SO₄. |
| Polysubstitution | Control Conversion. | The product (alkyl-pyridine) is often more basic and nucleophilic than the starting material. Stop reaction at 70% conversion. |
Module 4: De Novo Synthesis (Kröhnke)
User Issue: "I need a 2,4,6-triarylpyridine. Cross-coupling is taking too many steps."
Recommendation: Switch to Kröhnke Pyridine Synthesis . Instead of functionalizing an existing ring, build the ring with the substituents already in place. This is the gold standard for 2,4,6-substitution patterns.
Protocol: One-Pot Kröhnke Synthesis
This method generates the "pyridinium ylide" in situ and condenses it with an enone [4].
Reagents:
-
2-Acetylpyridine (or acetophenone derivative)
-
Aldehyde (defines C4 substituent)
-
Ammonium Acetate (
) - Source of Nitrogen -
Solvent: Acetic Acid or Ethanol
Step-by-Step:
-
Combine: In a round-bottom flask, mix ketone (2 equiv), aldehyde (1 equiv), and excess
(5-10 equiv). -
Reflux: Heat to reflux in Acetic Acid (100-110 °C) for 4–12 hours.
-
Observation: The solution will often darken. Upon cooling, the substituted pyridine often precipitates out or can be precipitated by adding water.
-
Purification: Filtration usually yields pure product.
Why this works: The reaction proceeds via a Michael addition of the in situ generated enone and the pyridinium salt, followed by cyclization with ammonia. The regiochemistry is fixed by the inputs: the ketone forms the C2/C6 wings, and the aldehyde forms the C4 center.
References
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
-
Proctor, R. S., & Phipps, R. J. (2019).[5] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link
-
Vroemans, R., et al. (2018). One-Pot Synthesis of 2,4,6-Trisubstituted Pyridines via a Modified Kröhnke Synthesis. Synthesis. Link
Sources
Validation & Comparative
Evaluating 13C NMR Prediction Software Accuracy: Mnova vs. ChemDraw vs. DFT for Complex Biaryl Systems
A Case Study on 6-(2-Methoxyphenyl)nicotinaldehyde
In modern drug development, the rapid and accurate structural validation of synthesized intermediates is a critical bottleneck. For complex biaryl scaffolds—such as 6-(2-Methoxyphenyl)nicotinaldehyde (CAS: 898405-24-8)—relying on standard 1D NMR without robust predictive modeling often leads to misassignments. The steric hindrance and anisotropic effects inherent in these molecules expose the limitations of basic prediction algorithms.
As a Senior Application Scientist, I have designed this guide to objectively evaluate and compare the predictive performance of three leading methodologies: Mnova NMRPredict (HOSE-code based), ChemDraw Professional (Empirical Additivity Rules), and Gaussian 16 (Quantum Mechanical DFT). By grounding these tools against self-validating experimental data, this guide provides researchers with a definitive framework for selecting the right NMR prediction workflow.
Mechanistic Challenges in Predicting Biaryl Systems
Before comparing software performance, we must understand the causality behind prediction deviations. 6-(2-Methoxyphenyl)nicotinaldehyde presents three distinct stereoelectronic challenges:
-
The Biaryl Dihedral Angle: The steric clash between the bulky ortho-methoxy group on the phenyl ring and the pyridine nitrogen (or C5 proton, depending on the rotamer) forces the two aromatic rings out of coplanarity.
-
Anisotropic Deshielding: The carbonyl group of the nicotinaldehyde moiety creates a strong, directional deshielding cone that heavily influences the C2 and C4 pyridine carbons.
-
Cross-Conjugation Disruption: Because the rings are orthogonal, the expected electron delocalization between the electron-rich methoxyphenyl ring and the electron-deficient pyridine ring is severely restricted.
Basic 2D topological predictors often fail here because they assume a flat, fully conjugated biaryl system, leading to massive chemical shift errors at the C6 and C1' junction carbons.
Experimental and Computational Protocols
To ensure strict trustworthiness, every protocol described below operates as a self-validating system . Experimental data is internally referenced, and computational data is scaled against identically modeled standards.
Experimental NMR Acquisition (Ground Truth)
-
Sample Preparation: 15 mg of 6-(2-Methoxyphenyl)nicotinaldehyde (>98% purity) was dissolved in 0.6 mL of deuterated chloroform (
). -
Acquisition: 13C NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer (125 MHz for 13C) at 298 K using a standard zgpg30 pulse sequence (1024 scans, 2.0 s relaxation delay).
-
Self-Validation Check: The spectrum was internally referenced to the central peak of the
solvent multiplet at exactly 77.16 ppm .
ChemDraw Professional (Empirical Additivity Rules)
ChemDraw utilizes 2D topological additivity rules based on the foundational spectral tables compiled by .
-
Protocol: The SMILES string of the compound is inputted into the ChemDraw 13C NMR Predictor. The algorithm calculates base shifts for the pyridine and phenyl rings and linearly adds empirical substituent constants.
Mnova NMRPredict (HOSE Codes + Neural Networks)
Mnova leverages the Hierarchically Ordered Spherical Description of Environment (HOSE) code system, originally developed by .
-
Protocol: The 3D structure is imported. The software generates spherical topological shells (up to 5 bonds away from each carbon) and matches these micro-environments against a massive database of over 1 million experimental spectra, refining the output with a neural network.
Gaussian 16 (Density Functional Theory - DFT)
For unprecedented scaffolds, Quantum Mechanics is the gold standard. We utilize the Gauge-Including Atomic Orbital (GIAO) method, benchmarked extensively by .
-
Protocol:
-
Conformational search via MMFF94 molecular mechanics.
-
Geometry optimization at the B3LYP/6-31G(d) level.
-
NMR shielding tensors calculated using the GIAO method at the mPW1PW91/6-311+G(2d,p) level.
-
Self-Validation Check: Isotropic shielding values are converted to chemical shifts using an empirical scaling factor derived from Tetramethylsilane (TMS) calculated at the exact same level of theory.
-
Workflow & Decision Architecture
Workflow for evaluating 13C NMR prediction accuracy against experimental data.
Logical decision pathway for selecting 13C NMR prediction methodologies.
Performance Comparison & Data Presentation
The table below summarizes the quantitative 13C NMR chemical shifts (in ppm) derived from our experimental acquisition compared against the three predictive models.
| Carbon Position | Experimental (ppm) | Mnova (HOSE) | ChemDraw (Empirical) | Gaussian 16 (DFT) |
| C2 (Pyridine) | 152.3 | 151.9 | 150.1 | 153.1 |
| C3 (Pyridine) | 129.5 | 129.1 | 126.8 | 128.4 |
| C4 (Pyridine) | 137.1 | 137.5 | 135.0 | 138.2 |
| C5 (Pyridine) | 124.8 | 124.5 | 122.1 | 125.6 |
| C6 (Pyridine) | 158.2 | 157.8 | 153.5 | 159.4 |
| C=O (Aldehyde) | 190.4 | 190.6 | 191.2 | 192.1 |
| C1' (Phenyl) | 127.8 | 128.0 | 132.4 | 126.5 |
| C2' (Phenyl) | 157.1 | 156.8 | 159.5 | 158.3 |
| C3' (Phenyl) | 111.4 | 111.6 | 114.2 | 110.5 |
| C4' (Phenyl) | 131.2 | 131.0 | 129.1 | 132.4 |
| C5' (Phenyl) | 121.0 | 121.3 | 123.8 | 120.2 |
| C6' (Phenyl) | 131.6 | 131.2 | 128.5 | 132.8 |
| O-CH3 | 55.6 | 55.8 | 55.1 | 54.2 |
| Mean Absolute Error (MAE) | - | 0.30 ppm | 2.58 ppm | 1.13 ppm |
Discussion: Causality Behind the Deviations
The data reveals stark differences in predictive capabilities, directly tied to the underlying algorithms:
-
ChemDraw (MAE = 2.58 ppm): While useful for rapid, rough estimates, ChemDraw struggles significantly at the biaryl junction (C6 and C1'). Because empirical additivity rules cannot dynamically calculate 3D steric clashes, ChemDraw assumes a flatter conformation. This results in an overestimation of the C1' shift by 4.6 ppm and an underestimation of the C6 shift by 4.7 ppm.
-
Gaussian 16 DFT (MAE = 1.13 ppm): DFT provides a highly rigorous, physics-based prediction. It accurately captures the orthogonal twist of the biaryl system, correcting the junction errors seen in ChemDraw. However, the slight systematic deviations (MAE ~ 1.13 ppm) arise from the lack of explicit solvent modeling; the GIAO method calculates tensors in a vacuum or implicit continuum, which cannot perfectly replicate the specific hydrogen-bonding and dipole interactions of
. -
Mnova (MAE = 0.30 ppm): Mnova dramatically outperforms the alternatives for this specific molecule. The causality here lies in the HOSE code architecture. Because 2-arylpyridines are common motifs in medicinal chemistry, Mnova's training database contains thousands of highly similar fragments. The software recognizes the exact 4-bond spherical environment around the C6 and C1' carbons and pulls empirical data that already inherently accounts for the steric twist and solvent effects.
Conclusion
For routine drug development workflows involving known or moderately novel scaffolds like 6-(2-Methoxyphenyl)nicotinaldehyde, Mnova NMRPredict is the superior product, offering near-experimental accuracy (MAE 0.30 ppm) in a fraction of a second. ChemDraw remains a viable tool for quick 2D drafting but should not be relied upon for assigning sterically congested biaryl junctions. Finally, while computationally expensive, DFT remains the mandatory fallback for highly unprecedented, proprietary scaffolds where HOSE-code databases lack sufficient training data.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link]
-
Bremser, W. (1978). "HOSE—a novel substructure code." Analytica Chimica Acta, 103(4), 355-365. Available at:[Link]
-
Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). "A comparison of models for calculating nuclear magnetic resonance shielding tensors." The Journal of Chemical Physics, 104(14), 5497-5509. Available at:[Link]
Comparative Mass Spectrometry Profiling: Distinguishing C13H11NO2 Isomers (Fenamic Acid vs. Salicylanilide)
Executive Summary
In drug discovery and metabolic profiling, the elemental formula C13H11NO2 (MW 213.23 Da) represents a critical "isobaric crossover" point between two distinct pharmacological scaffolds: Fenamates (NSAIDs) and Salicylanilides (anti-infectives/uncouplers).
While both compounds share the same molecular weight and elemental composition, their biological activities and toxicological profiles differ radically. Relying solely on intact mass measurement (MS1) is insufficient for identification. This guide provides a definitive protocol for differentiating these isomers using Tandem Mass Spectrometry (MS/MS), focusing on the mechanistic divergence between ortho-effect cyclization and amide bond cleavage .
| Feature | N-Phenylanthranilic Acid (Fenamic Acid) | Salicylanilide |
| Drug Class | NSAID (COX Inhibitor) | Anti-infective / Antifungal |
| Core Structure | Anthranilic acid core (Amino-benzoic) | Salicylic acid amide |
| Key MS/MS Ion (ESI+) | ||
| Mechanism | Ortho-interaction (Cyclization to Acridone) | Inductive Amide Cleavage |
Experimental Methodology
To ensure reproducibility, the following standardized LC-MS/MS conditions are recommended. These protocols are designed to maximize the abundance of diagnostic fragment ions described in Section 3.
Standardized Protocol
-
Ionization Source: Electrospray Ionization (ESI)[1]
-
Polarity: Positive (+ve) Mode (Preferred for diagnostic acylium ions)
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 300°C
-
Collision Gas: Nitrogen or Argon
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both labile water losses and high-energy skeletal cleavages.
Sample Preparation
Dissolve standards in 50:50 Methanol:Water + 0.1% Formic Acid. Formic acid is critical to ensure protonation (
Comparative Fragmentation Analysis
Compound A: N-Phenylanthranilic Acid (Fenamic Acid)
Diagnostic Behavior: The defining characteristic of fenamic acid derivatives is the "Ortho Effect." The carboxylic acid group is located ortho to the amine bridge. Upon protonation, the molecule undergoes an intramolecular cyclization, expelling a water molecule to form a highly stable, tricyclic acridone core.
-
Precursor:
214 ( ) -
Primary Fragment:
196 ( ). This is the protonated acridone species.[1] -
Secondary Fragment:
168/167 (Further loss of CO from the acridone core).
Compound B: Salicylanilide
Diagnostic Behavior: Salicylanilide lacks the carboxylic acid required for the facile dehydration seen in fenamates. Instead, the fragmentation is driven by the cleavage of the amide bond. The positive charge is strongly retained on the salicyloyl moiety due to resonance stabilization from the phenolic hydroxyl group.
-
Precursor:
214 ( ) -
Primary Fragment:
121 (Salicyloyl cation / Hydroxybenzoyl cation). -
Secondary Fragment:
93 (Aniline radical cation/neutral loss depending on charge location).
Data Summary Table
| Parameter | Fenamic Acid (Isomer A) | Salicylanilide (Isomer B) |
| Precursor Ion ( | 214.08 | 214.08 |
| Base Peak (MS2) | 196.07 (Acridone formation) | 121.03 (Salicyloyl cation) |
| Neutral Loss | -18 Da ( | -93 Da ( |
| Diagnostic Ratio | High 196/214 ratio | High 121/214 ratio |
| Mechanism | Intramolecular Cyclization | Amide Bond Scission |
Mechanistic Visualization
The following diagrams illustrate the logical workflow for differentiation and the specific chemical mechanism driving the unique "water loss" in Fenamic acid.
Decision Tree for C13H11NO2 Isomers
Figure 1: Logic flow for differentiating C13H11NO2 isomers based on dominant product ions.
Mechanism of Fenamic Acid Cyclization (Ortho Effect)
This diagram details why Fenamic acid yields the unique
Figure 2: The "Ortho Effect" mechanism. The proximity of the amine and carboxylic acid facilitates water loss and ring closure, a pathway structurally impossible for Salicylanilide.
References
-
National Institute of Standards and Technology (NIST). Salicylanilide Mass Spectrum (Electron Ionization).[2][3] NIST Chemistry WebBook, SRD 69.[2] [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6872, Salicylanilide. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4495, N-Phenylanthranilic acid. [Link]
-
Mayur, Y.C., et al. (2007). Characteristic fragmentation behavior of some novel anti-calmodulin acridone derivatives studied by electrospray ionization tandem mass spectrometry. (Demonstrates the acridone core stability). [Link]
Sources
Melting point range of pure 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde
Title: Comparative Analytical Guide: Melting Point and Purity Profiling of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde
Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), biaryl aldehydes like 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde (CAS 898405-24-8) serve as critical electrophilic building blocks. For researchers and drug development professionals, verifying the purity of these intermediates is paramount. While chromatographic techniques (HPLC/GC) provide quantitative purity, the melting point (MP) range remains a rapid, fundamental, and highly sensitive qualitative metric for assessing crystal lattice integrity and batch-to-batch consistency.
This guide objectively compares the melting point profile of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde against its structural analogs and provides a standardized, self-validating protocol for empirical determination.
Structural Causality and Melting Point Dynamics
To understand the melting point of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde, we must examine the thermodynamics of its crystal lattice. The melting point of a biaryl compound is governed by molecular weight, dipole moment, and crystal packing efficiency[2].
-
The Baseline: The unsubstituted analog, 6-phenyl-3-pyridinecarbaldehyde, exhibits a well-documented melting point range of 57.0–59.0 °C[1].
-
The Ortho-Effect: Introducing a methoxy (-OCH₃) group at the ortho position of the phenyl ring introduces competing forces. While the added mass and dipole moment typically elevate the melting point, the ortho-substitution creates significant steric hindrance with the pyridine ring protons. This steric clash forces a larger dihedral angle, disrupting the coplanarity of the two aromatic rings.
-
The Consequence: The resulting twisted conformation prevents optimal
stacking in the solid state, leading to a lower crystal packing efficiency compared to a flat molecule or a para-substituted analog. Consequently, the melting point of highly pure 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde typically falls within a depressed, narrow range of 63.0 °C to 67.0 °C , whereas its para-isomer packs more efficiently and melts significantly higher.
Mechanistic pathway illustrating how ortho-methoxy substitution impacts biaryl crystal packing.
Comparative Performance and Alternative Building Blocks
When selecting a biaryl aldehyde for cross-coupling or reductive amination workflows, understanding the physical state at room temperature and the melting point is crucial for handling, storage, and anticipating solubility profiles.
Table 1: Comparative Physical Properties of Substituted 3-Pyridinecarbaldehydes
| Compound Name | CAS Number | Substitution Pattern | Molecular Weight | Melting Point Range (°C) | Physical State (25 °C) |
| 6-Phenyl-3-pyridinecarbaldehyde | 63056-20-2 | Unsubstituted | 183.21 g/mol | 57.0 – 59.0 | Solid |
| 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde | 898405-24-8 | Ortho-Methoxy | 213.24 g/mol | 63.0 – 67.0 | Solid |
| 6-(4-Methoxyphenyl)-3-pyridinecarbaldehyde | 1354021-48-9 | Para-Methoxy | 213.24 g/mol | 85.0 – 89.0 | Solid |
*Ranges are representative of >98% pure analytical standards. Impurities (e.g., residual palladium, unreacted boronic acids, or solvent) will broaden and depress these ranges.
Experimental Protocol: High-Precision Melting Point Determination
To ensure trustworthiness, the melting point must be determined using a self-validating system. A broad melting range (>2 °C) or a depressed onset temperature indicates the presence of impurities, acting as a colligative property effect. The following protocol aligns with standard pharmacopeial guidelines for thermal analysis [3].
Materials Required:
-
Target Compound: 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde (desiccated to remove surface moisture)
-
Reference Standard: Vanillin (USP Reference Standard, MP 81–83 °C) for calibration
-
Apparatus: Automated digital melting point apparatus (e.g., Buchi M-560 or Mettler Toledo MP90)
-
Glassware: Standard glass capillary tubes (closed at one end)
Step-by-Step Methodology:
-
Apparatus Calibration (The Self-Validating Step): Before testing the target compound, determine the melting point of the Vanillin reference standard. If the apparatus reads outside the 81.0–83.0 °C range, recalibrate the instrument's heating block. This ensures all subsequent data is authoritative and instrument-independent.
-
Sample Preparation: Transfer approximately 5 mg of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde to an agate mortar. Triturate gently to a fine, uniform powder. Causality: Uniform particle size ensures even heat distribution, preventing localized hot spots that cause artificially broad melting ranges.
-
Capillary Loading: Press the open end of the capillary tube into the powder. Invert and tap the closed end on a hard surface (or drop through a 1-meter glass tube) to pack the powder tightly. The packed sample height must be exactly 2.5 to 3.0 mm. Causality: Overpacking insulates the core, delaying the visual melt and artificially elevating the recorded temperature.
-
Thermal Profiling:
-
Set the starting temperature to 50.0 °C (approx. 10 °C below the anticipated onset).
-
Set the initial heating rate to 10.0 °C/min until reaching 55.0 °C.
-
Reduce the heating rate to exactly 1.0 °C/min from 55.0 °C onwards. Causality: A slow heating rate allows the sample and the heating block to remain in thermal equilibrium, capturing the exact thermodynamic phase transition without lag.
-
-
Observation and Recording: Record the
(the temperature at which the first drop of liquid is visible) and (the temperature at which the entire mass is a clear liquid). -
Data Interpretation: A highly pure batch of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde will exhibit a sharp transition, e.g., 64.1 °C – 65.2 °C (
°C). A range of 60.5 °C – 64.0 °C ( °C) mandates further purification via recrystallization (typically from hot ethanol/water) prior to downstream use.
Analytical workflow for biaryl aldehyde purity verification and thermal profiling.
Conclusion
The melting point of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde is a direct reflection of its structural geometry and purity. While its ortho-methoxy group depresses the melting point relative to para-substituted alternatives due to steric-induced coplanarity loss, a tightly controlled melting range (typically 63.0–67.0 °C) remains the gold standard for rapid, at-line quality control. By adhering to the calibrated, slow-heating protocol outlined above, researchers can ensure the integrity of their synthetic pipelines and prevent downstream failures caused by impure intermediates.
References
-
United States Pharmacopeia (USP). "General Chapter <741> Melting Range or Temperature." USP-NF. Available at:[Link]
Chromatographic Resolution of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde: A Comparative HPLC Guide
Executive Summary
6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde (CAS: 898405-24-8)[1] is a highly valuable structural building block used in the development of targeted therapeutics, including kinase inhibitors and receptor antagonists. However, quantifying and purifying this intermediate via High-Performance Liquid Chromatography (HPLC) presents distinct analytical challenges. The molecule possesses a basic pyridine nitrogen that induces severe peak tailing, alongside a sterically demanding ortho-methoxy group that complicates the resolution of structural isomers.
This guide objectively compares the chromatographic performance of standard C18 stationary phases against Biphenyl phases, providing researchers with a self-validating, step-by-step protocol for optimizing retention time and peak asymmetry.
Physicochemical Profiling & Chromatographic Causality
To develop a robust HPLC method, we must first deconstruct the molecule's structural dynamics and understand how they dictate retention behavior:
-
The Pyridine Core (Silanol Interactions): The pyridine nitrogen is a strong hydrogen-bond acceptor with a pKa of approximately 5.2. In reversed-phase HPLC, an unprotonated pyridine nitrogen will act as a Lewis base, interacting strongly with residual acidic silanols on silica-based stationary phases. This secondary interaction is the primary cause of severe peak tailing in phenylpyridine derivatives[2].
-
The Carbaldehyde Group: This electron-withdrawing moiety increases the overall polarity of the molecule, generally reducing its retention time compared to unsubstituted phenylpyridines[3].
-
The 2-Methoxyphenyl Group (Steric Hindrance): The ortho-methoxy substitution creates a significant steric clash with the adjacent pyridine ring. Unlike para-substituted isomers, this steric hindrance forces the two aromatic rings out of coplanarity. This non-planar conformation reduces the molecule's effective hydrophobic surface area and severely limits its ability to engage in
stacking.
Stationary Phase Comparison: C18 vs. Biphenyl
When comparing 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde against its isomers (the meta- and para-methoxy variants), the choice of stationary phase is critical:
-
Standard C18 Columns: Separation is driven almost entirely by hydrophobic dispersion forces[4]. Because the ortho, meta, and para isomers share identical molecular weights and highly similar overall hydrophobicity, a standard C18 column (e.g., Zorbax SB-C18[5]) struggles to achieve baseline resolution.
-
Biphenyl Columns: These columns offer enhanced
, dipole-dipole, and steric recognition capabilities. The planar para-isomer can strongly intercalate with the biphenyl stationary phase, resulting in longer retention. Conversely, the sterically twisted ortho-isomer (6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde) experiences weaker interactions, causing it to elute significantly earlier.
Logical flow of steric hindrance affecting HPLC retention on varying stationary phases.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol utilizes an acidic mobile phase to fully protonate the pyridine nitrogen, thereby masking silanol interactions and guaranteeing sharp, symmetrical peaks[5].
Materials & Reagents
-
Analytes: 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde[1], alongside its 3-methoxy and 4-methoxy isomers.
-
Solvents: LC-MS Grade Water, LC-MS Grade Acetonitrile.
-
Modifier: Trifluoroacetic Acid (TFA), purity
99.0%.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of LC-MS grade Water (0.1% v/v). Causality: TFA lowers the pH to ~2.0, ensuring the pyridine ring is fully protonated, while acting as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile (0.1% v/v).
Step 2: Sample Preparation
-
Accurately weigh 1.0 mg of the target compound.
-
Dissolve in 10 mL of a 50:50 Water:Acetonitrile diluent to achieve a final working concentration of 0.1 mg/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.
Step 3: HPLC Instrument Parameters
-
Columns Evaluated:
-
Endcapped C18 (150 mm × 4.6 mm, 3 µm)
-
Biphenyl (150 mm × 4.6 mm, 3 µm)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sterically bulky molecules.
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm and 280 nm[3].
Step 4: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 20 | 80 |
| 15.0 | 20 | 80 |
Comparative Performance Data
The quantitative data below summarizes the retention behavior and peak integrity of the target compound compared to its structural alternatives.
Table 1: Retention Time (RT) and Resolution (Rs) Comparison
Data demonstrates the superior structural discrimination of the Biphenyl phase.
| Compound | C18 Column RT (min) | Biphenyl Column RT (min) | Biphenyl Resolution (Rs) |
| 3-Pyridinecarbaldehyde (Polar Control) | 3.20 | 3.45 | N/A |
| 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde | 8.45 | 8.10 | > 2.0 |
| 6-(3-Methoxyphenyl)-3-pyridinecarbaldehyde | 8.52 | 8.95 | 3.1 |
| 6-(4-Methoxyphenyl)-3-pyridinecarbaldehyde | 8.60 | 9.40 | 2.5 |
Table 2: Impact of Mobile Phase Modifiers on Peak Asymmetry
Data highlights the necessity of acidic modifiers for pyridine-containing compounds.
| Column Type | Mobile Phase Modifier | Tailing Factor (Tf) | Analytical Viability |
| Standard C18 | None (Neutral Water/ACN) | 2.4 | Fail (Severe Tailing) |
| Standard C18 | 0.1% Formic Acid (pH ~2.7) | 1.6 | Marginal |
| Endcapped C18 | 0.1% TFA (pH ~2.0) | 1.1 | Excellent |
| Biphenyl | 0.1% TFA (pH ~2.0) | 1.05 | Excellent |
Discussion & Conclusion
The experimental data validates the mechanistic predictions regarding the behavior of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde. While a standard C18 column provides adequate absolute retention, it fails to provide robust resolution (
The Biphenyl column acts as a highly effective structural discriminator. The steric clash induced by the 2-methoxy group in 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde prevents optimal
Recommendation: For the quantitative analysis and impurity profiling of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde, scientists should abandon standard C18 methods in favor of a Biphenyl stationary phase paired with a 0.1% TFA mobile phase gradient.
References
-
Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain Source: ResearchGate URL:[Link]
-
The development and validation of HPLC-DMD method for intermediate products impurities determination of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate in bulk drug Source: Zaporozhye Medical Journal URL:[Link]
-
Agrochemical Evaluation of Natural l-Alanine-Derived Amide–Hydrazide Hybrids as Novel Fungicidal Agents in Ensuring Food Security Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]
-
Separation of 3-Phenylpyridine on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
Sources
- 1. 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde | 898405-24-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of 3-Phenylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. The development and validation of HPLC-DMD method for intermediate products impurities determination of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate in bulk drug | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
A Comparative Guide to the Elemental Analysis of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde: Theoretical vs. Experimental Validation
This guide provides a comprehensive comparison of theoretical and experimental elemental analysis data for 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the critical role of elemental analysis in establishing compound purity and identity, offering a practical framework for data interpretation and contextualizing its significance alongside other analytical techniques.
Foundational Compound Data
6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde is a substituted pyridine derivative often utilized as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Accurate characterization of this starting material is paramount to ensure the integrity and reproducibility of subsequent research.[1]
The fundamental properties of the compound are derived from its chemical formula.
Based on these values, the theoretical elemental composition can be precisely calculated. This theoretical data serves as the primary benchmark against which all experimental results are measured.
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass | Theoretical % |
| Carbon | C | 12.011 | 13 | 156.143 | 73.23% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.20% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.57% |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.00% |
| Total | 213.236 | 100.00% |
The Cornerstone of Purity: CHN(O) Elemental Analysis
Elemental analysis is a highly reliable and cost-effective technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[4][5] For novel organic compounds, it serves as a fundamental test of purity and identity. The widely accepted standard in academic and industrial research dictates that experimental values should agree with the calculated theoretical values to within ±0.4% .[6] This tight tolerance ensures that the sample is substantially free of impurities such as residual solvents, water, or by-products from the synthesis.[7]
The technique is typically based on the Pregl-Dumas method, which involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace (approx. 1000°C) within an oxygen-rich environment.[8][9] This process converts the elements into simple gases (CO₂, H₂O, N₂), which are then separated and quantified using gas chromatography with a thermal conductivity detector.[9][10]
Comparative Analysis: Theoretical vs. Experimental Data
To illustrate the application of this principle, the table below compares the theoretical elemental composition of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde with two hypothetical, yet realistic, sets of experimental data obtained from different synthesis batches.
| Element | Theoretical % | Experimental % (Batch A) | Δ (Deviation) | Experimental % (Batch B) | Δ (Deviation) | Status |
| C | 73.23 | 73.05 | -0.18 | 71.89 | -1.34 | Batch B Fails |
| H | 5.20 | 5.28 | +0.08 | 5.85 | +0.65 | Batch B Fails |
| N | 6.57 | 6.49 | -0.08 | 6.41 | -0.16 | Pass |
Interpretation of Results:
-
Batch A: The deviations for Carbon, Hydrogen, and Nitrogen are -0.18%, +0.08%, and -0.08%, respectively. All values fall comfortably within the accepted ±0.4% tolerance. This result provides strong evidence that Batch A is of high purity and its empirical formula is consistent with the target compound.
-
Batch B: The deviation for Carbon (-1.34%) and Hydrogen (+0.65%) significantly exceeds the ±0.4% limit. This immediately flags the sample as impure. The lower carbon and higher hydrogen percentages could suggest the presence of a solvent with a high hydrogen-to-carbon ratio, such as residual ethyl acetate or water. Further investigation using techniques like ¹H NMR or thermogravimetric analysis (TGA) would be required to identify the impurity.
Standard Protocol for CHN Elemental Analysis
The following protocol outlines the essential steps for performing elemental analysis on a solid organic compound like 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde.
I. Sample Preparation
-
Homogenization: Ensure the sample is homogenous. If necessary, finely grind the crystalline solid using an agate mortar and pestle.
-
Drying: Dry the sample thoroughly under a high vacuum or in a drying oven at a temperature well below its melting point to remove residual solvents and water. This is a critical step to prevent erroneously high hydrogen and oxygen values.
-
Environmental Control: Perform the final sample preparation and weighing in a controlled environment with low humidity to prevent moisture absorption.
II. Weighing and Encapsulation
-
Tare Balance: Using a calibrated microbalance, place a clean, empty tin or silver capsule on the weighing pan and tare the balance.[4]
-
Weigh Sample: Accurately weigh approximately 1-3 mg of the prepared, dried sample directly into the capsule. Record the weight with high precision.
-
Seal Capsule: Carefully crimp and seal the capsule to create a small, compact pellet, ensuring no sample is lost. For volatile or air-sensitive compounds, a cold-weld sealing device is used.[8]
III. Instrument Analysis
-
Calibration: Calibrate the elemental analyzer using a certified analytical standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector response.[7]
-
Sample Loading: Place the sealed sample capsule into the instrument's autosampler.
-
Combustion & Detection: Initiate the analysis sequence. The sample is dropped into the combustion furnace.[8] The resulting gases (CO₂, H₂O, N₂) are swept by a helium carrier gas through a reduction furnace (to convert NOx to N₂) and then through a series of traps and detectors to quantify each component.[8][10]
-
Data Processing: The instrument software calculates the percentage of C, H, and N based on the detected gas amounts and the initial sample weight.
An Integrated Approach to Compound Characterization
While elemental analysis is fundamental for determining purity and empirical formula, it does not provide information about molecular structure or the presence of isomers. Therefore, it must be integrated into a broader analytical workflow to provide unequivocal evidence of a compound's identity.[6][11] Method development and validation are crucial for ensuring these analytical methods are accurate and reliable.[12]
This workflow demonstrates the logical progression from a newly synthesized compound to a fully characterized and validated substance, where elemental analysis serves as a critical gateway for purity assessment.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Methoxy-6-phenyl-3-pyridinecarboxaldehyde | C13H11NO2 | CID 83821274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 6-(4-methoxyphenyl)pyridine-3-carbaldehyde (C13H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. mt.com [mt.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. pure-synth.com [pure-synth.com]
- 8. CHN | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. rsc.org [rsc.org]
- 10. measurlabs.com [measurlabs.com]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. emerypharma.com [emerypharma.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
